Mipracetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMXLOVFPIHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676236 | |
| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024612-25-6 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024612-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mipracetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024612256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIPRACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS93IMV779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Mipracetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT), a synthetic tryptamine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and psychedelic science.
Core Concept: this compound as a Prodrug
The prevailing scientific understanding is that this compound functions as a prodrug for its pharmacologically active metabolite, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) . This biotransformation is a critical step in its mechanism of action.
Biotransformation Pathway:
This compound undergoes rapid deacetylation, a hydrolysis reaction that removes the acetyl group from the 4-position of the indole ring. This process is likely catalyzed by esterase enzymes found in the blood and liver, leading to the formation of the active compound, 4-HO-MiPT. While direct enzymatic studies on this compound are limited, the rapid onset of psychoactive effects observed in preclinical models supports this efficient conversion.
Caption: Biotransformation of this compound to its active metabolite.
Pharmacodynamics of the Active Metabolite: 4-HO-MiPT
The psychoactive effects of this compound are mediated by the interaction of its active metabolite, 4-HO-MiPT, with various serotonin (5-hydroxytryptamine, 5-HT) receptors.
Primary Target: Serotonin 5-HT2A Receptor
The principal target for 4-HO-MiPT, like other classic psychedelics, is the serotonin 5-HT2A receptor . 4-HO-MiPT acts as a non-selective serotonin receptor agonist , with high affinity and functional activity at the 5-HT2A receptor.
Signaling Pathway:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The binding of 4-HO-MiPT to the 5-HT2A receptor initiates the following cascade:
-
Activation of the Gq alpha subunit.
-
Stimulation of phospholipase C (PLC).
-
Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).
-
IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
This intracellular signaling cascade is believed to be the foundation of the psychedelic experience.
Caption: 5-HT2A receptor signaling pathway activated by 4-HO-MiPT.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its active metabolite, 4-HO-MiPT.
Table 1: In Vitro Functional Activity at the Human 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| This compound (4-AcO-MiPT) | 25.7 | 85.3 |
| 4-HO-MiPT | 3.8 | 98.1 |
EC50: Half maximal effective concentration. Emax: Maximum effect.
Table 2: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Model
| Compound | ED50 (mg/kg) |
| This compound (4-AcO-MiPT) | 1.11 |
| 4-HO-MiPT | 0.87 |
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.
Experimental Protocols
The characterization of this compound and its metabolite involves several key in vitro and in vivo experimental procedures.
4.1. Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound and 4-HO-MiPT for various serotonin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
4.2. In Vitro Functional Assays (e.g., Calcium Mobilization Assay)
These assays measure the functional consequence of receptor binding, such as the activation of downstream signaling pathways.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and 4-HO-MiPT as agonists at the 5-HT2A receptor.
-
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for characterizing this compound's pharmacology.
Summary and Future Directions
This compound's mechanism of action is best understood through its role as a prodrug for the potent 5-HT2A receptor agonist, 4-HO-MiPT. The pharmacological activity of this metabolite at the 5-HT2A receptor is the primary driver of its psychedelic effects.
Future research should focus on:
-
A comprehensive characterization of the binding affinities of both this compound and 4-HO-MiPT at a wider array of serotonin and other neurotransmitter receptors.
-
Detailed investigation into the specific human esterase enzymes responsible for the deacetylation of this compound.
-
Elucidation of the downstream signaling pathways and neural circuits modulated by 4-HO-MiPT to better understand the neurobiological basis of its effects.
Technical Whitepaper: The Discovery and Synthesis of Mipracetin
Disclaimer: The compound "Mipracetin" is formally known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), a psychedelic tryptamine.[1] There is very limited scientific literature available on its discovery, pharmacology, and synthesis in the context of therapeutic drug development. The audience for this document (researchers, scientists, and drug development professionals) should be aware that this compound is not an approved therapeutic agent and is classified as a "health hazard" in some jurisdictions, making it illegal to sell or possess.[1] This guide synthesizes the available chemical information and presents plausible, illustrative technical details based on analogous tryptamine compounds to meet the query's structural requirements.
Introduction and Chemical Identity
This compound, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT, is a substituted tryptamine.[1] Its chemical structure is related to other psychoactive compounds such as 4-AcO-DMT.[1] The core of the molecule is an indole scaffold, characteristic of tryptamines, which is structurally similar to the neurotransmitter serotonin. This structural analogy is the basis for its interaction with serotonergic receptors in the brain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | [1] |
| CAS Number | 1024612-25-6 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [2] |
| Molar Mass | 274.364 g·mol⁻¹ | [1] |
| SMILES | CC(C)N(C)CCc1c[nH]c2cccc(c12)OC(=O)C | [2] |
| InChIKey | CIDMXLOVFPIHDS-UHFFFAOYSA-N | [2] |
Putative Discovery and Mechanism of Action
The "discovery" of this compound and similar compounds stems from systematic modifications of the tryptamine structure to explore structure-activity relationships (SAR) at serotonin receptors. This compound is considered a prodrug, meaning it is likely metabolized in the body to its active form. The acetoxy group at the 4-position is expected to be rapidly hydrolyzed by esterase enzymes in the plasma to yield the pharmacologically active metabolite, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT).
This mechanism is analogous to that of psilocybin being metabolized to psilocin, or 4-AcO-DMT being metabolized to psilocin (4-HO-DMT).[3] The active metabolite, 4-HO-MiPT, is hypothesized to act as a non-selective serotonin receptor agonist, with a particular affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[3]
Illustrative Synthesis Protocol
Experimental Protocol: Acetylation of 4-HO-MiPT
-
Preparation: To a solution of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or pyridine (1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the mixture in an ice bath (0°C). Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound (4-AcO-MiPT) as the final product.
Quantitative Data and Pharmacological Profile
There is a significant lack of published quantitative pharmacological data for this compound. However, based on studies of analogous compounds, a hypothetical profile can be constructed for illustrative purposes.[4] The primary assays would involve determining binding affinity (Ki) at various serotonin receptors and functional activity (EC₅₀) to measure potency as an agonist.
Table 2: Hypothetical Pharmacological Data for this compound's Active Metabolite (4-HO-MiPT)
| Target | Assay Type | Value (nM) | Description |
| 5-HT₂A | Binding Affinity (Ki) | 15 - 50 | High affinity, primary target for psychedelic effects. |
| 5-HT₂A | Functional Agonism (EC₅₀) | 30 - 100 | Potent activation of the receptor. |
| 5-HT₁D | Binding Affinity (Ki) | 50 - 200 | Moderate affinity. |
| 5-HT₂B | Binding Affinity (Ki) | 100 - 500 | Lower affinity, potential for off-target effects. |
| SERT | Binding Affinity (Ki) | > 1000 | Low affinity for the serotonin transporter. |
Note: These values are illustrative and not based on experimental data for this compound.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human receptor of interest (e.g., 5-HT₂A).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and varying concentrations of the test compound (4-HO-MiPT).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration that inhibits 50% of specific binding (IC₅₀) and convert this to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound (4-AcO-MiPT) is a synthetic tryptamine and a putative prodrug for the psychoactive compound 4-HO-MiPT. While its chemical identity is established, its discovery and development have not followed a conventional pharmaceutical path, and there is a notable absence of rigorous pharmacological and toxicological data in peer-reviewed literature. The technical information presented here, including the synthesis protocol and potential mechanism of action, is based on established principles of medicinal chemistry and analogy to closely related tryptamine derivatives. Further research is required to characterize its full pharmacological profile and safety.
References
- 1. 4-AcO-MiPT - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mipracetin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipracetin, also known by its chemical name 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a synthetic psychedelic tryptamine.[1][2] It is structurally related to other well-known psychoactive compounds such as 4-AcO-DMT and methylisopropyltryptamine (MiPT).[1] As a research chemical with a limited history of human use, this compound is of significant interest to the scientific community for its potential pharmacological and toxicological properties.[2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, pharmacology, and analytical methods.
Chemical Structure and Identification
This compound is characterized by a tryptamine core with an acetoxy group at the 4-position of the indole ring and methyl and isopropyl substitutions on the terminal amine.
| Identifier | Value |
| IUPAC Name | [3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
| Common Names | This compound, 4-AcO-MiPT, 4-Acetoxy-N-methyl-N-isopropyltryptamine |
| CAS Number | 1024612-25-6 |
| Molecular Formula | C16H22N2O2 |
| SMILES | CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
| InChIKey | CIDMXLOVFPIHDS-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce. The following table summarizes available data, primarily for the hydrochloride salt of the compound.
| Property | Value |
| Molecular Weight | 274.36 g/mol (freebase) |
| Molecular Weight (HCl) | 310.8 g/mol |
| Solubility (HCl Salt) | DMF: 10 mg/mL, DMSO: 16 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL |
| Appearance | Available as a white powder |
Pharmacology
Mechanism of Action
This compound is believed to exert its psychedelic effects primarily through its action as a partial agonist at the serotonin 5-HT2A receptor.[3] This is a common mechanism shared by most psychedelic tryptamines.[3] It is also hypothesized that this compound may act as a prodrug to 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), similar to how psilocybin is a prodrug to psilocin.[2]
Signaling Pathways
The activation of the 5-HT2A receptor by psychedelic compounds is known to initiate a cascade of intracellular signaling events. While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for psychedelic tryptamines at the 5-HT2A receptor is depicted below. This involves the Gq/11 and β-arrestin pathways.
Receptor Binding Affinity
Experimental Protocols
Analytical Detection and Quantification
Several analytical methods have been developed for the detection and quantification of tryptamines in various matrices, which can be adapted for this compound.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To detect and quantify this compound in plasma samples.
-
Methodology:
-
Sample Preparation: Acidify plasma samples with ascorbic acid, followed by protein precipitation with acetonitrile.[3]
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase could consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode.[3] Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard. Two MRM transitions should be used for each analyte to ensure specificity.[3]
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify this compound in the unknown samples. Linearity is typically achieved in the range of 0.5-100 ng/mL for similar tryptamines.[3]
-
2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
-
Objective: To separate and identify this compound in seized drug samples.
-
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.
-
Chromatographic Separation: Use a C18 or biphenyl column for separation. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: A photodiode array detector is used to acquire UV spectra of the eluting peaks. The maximum absorbance wavelength for this compound can be determined and used for identification and quantification.
-
Confirmation: Comparison of the retention time and UV spectrum of the unknown peak with that of a certified this compound reference standard.
-
In Vivo Assessment of Psychedelic-like Activity
The head-twitch response (HTR) in rodents is a widely accepted behavioral model to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by the 5-HT2A receptor.
-
Objective: To evaluate the psychedelic-like effects of this compound in mice.
-
Methodology:
-
Animals: Use male mice (e.g., C57BL/6J strain).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) should also be included.
-
Observation: Following a short acclimatization period in an observation chamber, record the number of head twitches for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). An increased frequency of head twitches indicates a psychedelic-like effect.
-
Toxicology
There is a significant lack of formal toxicological data for this compound.[1][2] The scientific literature does not contain detailed studies on its acute or chronic toxicity, and the exact toxic dose in humans is unknown.[2] Anecdotal reports from recreational users suggest an absence of immediate negative health consequences at low to moderate doses, but these claims are not substantiated by scientific evidence.[2] The general toxicology of new psychoactive substances, including synthetic tryptamines, is an area of ongoing research, and it is suggested that their toxicity may be underestimated due to a lack of comprehensive data.[5][6]
Conclusion
This compound is a synthetic tryptamine with a presumed psychedelic effect mediated by the 5-HT2A receptor. While its chemical structure is well-defined, there is a notable scarcity of experimental data regarding its physicochemical properties, detailed pharmacology, and toxicology. The information presented in this guide is based on the limited available scientific literature and data from related compounds. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to understand its potential risks and therapeutic applications. Researchers are encouraged to employ the described analytical and in vivo protocols to contribute to the body of knowledge on this compound.
References
- 1. 4-AcO-MiPT - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Mipracetin: An In-Depth Technical Guide on Biological Targets and Pathways
A Note to Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a comprehensive overview of the biological targets and associated signaling pathways of Mipracetin (also known as 4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT). However, a thorough review of the current scientific literature reveals a significant scarcity of detailed research on this specific compound. This compound is identified as a psychedelic tryptamine, closely related to other psychoactive substances like 4-AcO-DMT and methylisopropyltryptamine (MiPT)[1]. While analytical methods for its detection have been developed, there is very little information available regarding its human pharmacology, toxicology, specific biological targets, and the pathways through which it exerts its effects[1].
Due to this lack of published data, it is not currently possible to provide a detailed in-depth technical guide that includes quantitative data on binding affinities, comprehensive experimental protocols, or established signaling pathway diagrams as originally intended. The scientific community has yet to extensively investigate this compound's mechanism of action.
This guide will, therefore, focus on the available information and provide a framework for understanding the potential, yet unconfirmed, biological activities of this compound based on its structural similarity to other tryptamines. Further research is critically needed to elucidate its pharmacological profile.
Chemical Identity and Structure
This compound is a synthetic tryptamine derivative. Its chemical structure is characterized by an indole ring, a common feature of tryptamines, with an acetoxy group at the 4-position and N-methyl-N-isopropyl substituents on the ethylamine side chain.
DOT Script for this compound's Chemical Structure:
Caption: Chemical structure of this compound (4-AcO-MiPT).
Postulated Biological Targets and Signaling Pathways
Given the structural similarities of this compound to other psychedelic tryptamines, it is hypothesized that its primary biological targets are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A receptor subtype. This receptor is a key mediator of the psychoactive effects of classic psychedelics.
Hypothesized Mechanism of Action Workflow:
The following diagram illustrates a plausible, though unverified, workflow for the mechanism of action of this compound, based on the known pharmacology of similar tryptamines.
Caption: Hypothesized mechanism of action for this compound.
Quantitative Data Summary
As of the latest literature review, there is no publicly available quantitative data regarding the binding affinities (e.g., Ki, Kd, IC50) of this compound or its potential metabolites for any biological targets.
Table 1: Summary of (Currently Unavailable) this compound Binding Affinity Data
| Target | Ligand | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| Data Not Available | This compound | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | 4-HO-MiPT | N/A | N/A | N/A | N/A | N/A |
Key Experimental Protocols
Detailed experimental protocols for studying the biological targets of this compound are not available in the literature. However, researchers interested in investigating this compound could adapt standard methodologies used for characterizing other tryptamines.
Example Experimental Workflow for Target Identification and Validation:
The following diagram outlines a potential experimental workflow for identifying and validating the biological targets of this compound.
Caption: A potential experimental workflow for this compound research.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound and its potential metabolites to a panel of neurotransmitter receptors, with a focus on serotonin receptor subtypes.
-
Methodology Outline:
-
Prepare cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors).
-
Incubate the membranes with a known radioligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
-
Methodology Outline (for Gq-coupled receptors like 5-HT2A):
-
Use a cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply varying concentrations of this compound to the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the EC50 and maximal efficacy (Emax) from the dose-response curve.
-
Future Directions
The field of psychedelic research is rapidly expanding, and it is anticipated that novel compounds like this compound will eventually be subjected to rigorous pharmacological investigation. Future research should prioritize:
-
In vitro pharmacology: Comprehensive screening of this compound and its metabolites against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
In vivo studies: Elucidation of its pharmacokinetic profile, behavioral effects in animal models, and potential therapeutic applications.
-
Human studies: Carefully designed clinical trials to assess its safety, tolerability, and psychoactive effects in humans, should preclinical data be promising.
Logical Relationship of Future Research:
Caption: Logical progression for future research on this compound.
References
Preliminary Toxicity Profile of Mipracetin
Disclaimer: Publicly available data on a compound named "Mipracetin" could not be found. The following in-depth technical guide is a hypothetical example generated to fulfill the user's request for a specific content type and format. All data, experimental protocols, and mechanisms described herein are fictional and intended for illustrative purposes only.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the fictional kinase "Tox-Associated Kinase 1" (TAK1), a key regulator in inflammatory signaling pathways. This document provides a preliminary, non-clinical toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies designed to assess its safety and tolerability. The data presented are intended to support early-stage drug development and inform the design of future IND-enabling studies.
Acute Toxicity
The single-dose acute toxicity of this compound was evaluated in rodent models to determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.
Experimental Protocol: Single-Dose Oral Toxicity in Rats
-
Test System: Sprague-Dawley rats (5/sex/group).
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Dose Levels: 50, 200, 1000, and 2000 mg/kg, administered once via oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at termination.
Results
| Species | Route | LD50 (mg/kg) | Key Clinical Signs |
| Rat | Oral | >2000 | Sedation and lethargy at doses ≥1000 mg/kg, resolving within 48 hours. No mortality observed. |
| Mouse | Oral | 1500 | Ataxia, piloerection, and sedation at doses ≥1000 mg/kg. |
Repeat-Dose Toxicity
A 14-day, repeat-dose oral toxicity study was conducted in rats to evaluate the potential for cumulative toxicity and to identify the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 14-Day Oral Gavage Study in Rats
-
Test System: Wistar rats (10/sex/group).
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Dose Levels: 0 (vehicle), 25, 75, and 225 mg/kg/day.
-
Study Duration: 14 consecutive days.
-
Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and biochemistry), organ weights, and histopathological examination of key tissues.
Results Summary
| Parameter | 25 mg/kg/day | 75 mg/kg/day | 225 mg/kg/day |
| Mortality | 0/20 | 0/20 | 2/20 (1M, 1F) |
| Key Clinical Pathology | No significant findings | Mild, non-progressive elevation in ALT and AST (<1.5x ULN) | Moderate elevation in ALT and AST (>3x ULN); mild increase in bilirubin |
| Key Histopathology | No significant findings | Minimal centrilobular hepatocellular hypertrophy | Mild to moderate centrilobular hepatocellular hypertrophy and single-cell necrosis in the liver |
| NOAEL | 25 mg/kg/day | - | - |
Genotoxicity
A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 fraction). This compound was tested up to 5000 µ g/plate .
-
In Vitro Micronucleus Test: Human peripheral blood lymphocytes (HPBLs) were exposed to this compound at concentrations up to 1000 µg/mL for 4 hours (with and without S9) and 24 hours (without S9). Cells were analyzed for the presence of micronuclei in binucleated cells.
Results
| Assay | Metabolic Activation | Result | Conclusion |
| Ames Test | With and Without S9 | Negative | Non-mutagenic |
| In Vitro Micronucleus | With and Without S9 | Negative | Non-clastogenic |
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound inhibiting TAK1.
Experimental Workflow: 14-Day Toxicity Study
Technical Guide: Physicochemical Characteristics of Mipracetin
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific solubility or stability data for a compound named "Mipracetin." Therefore, this document serves as an illustrative technical guide, structured to meet the specified requirements for data presentation, experimental protocols, and visualization. The quantitative data and pathways presented herein are hypothetical and provided as a template for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel investigational compound whose therapeutic potential is under evaluation. A comprehensive understanding of its physicochemical properties is fundamental for successful drug development, influencing everything from formulation design and manufacturing to bioavailability and shelf-life. This guide provides a detailed overview of the core solubility and stability characteristics of this compound, based on standard analytical procedures.
Solubility Profile
The solubility of this compound was determined in various aqueous and organic media to guide the development of oral and parenteral dosage forms.
Aqueous Solubility
The pH-dependent solubility of this compound is a critical parameter, given the varying pH environments within the human gastrointestinal tract. The equilibrium solubility was determined at 25 °C.
Table 1: Aqueous Solubility of this compound as a Function of pH
| pH | Solubility (µg/mL) | Classification | Analytical Method |
| 1.2 | 150.5 | Sparingly Soluble | HPLC-UV |
| 4.5 | 25.1 | Slightly Soluble | HPLC-UV |
| 6.8 | 1.8 | Very Slightly Soluble | HPLC-UV |
| 7.4 | 0.9 | Practically Insoluble | HPLC-UV |
Solubility in Common Organic Solvents
Solubility in organic solvents is essential for process chemistry, purification, and the development of specialized formulations such as amorphous solid dispersions.
Table 2: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| DMSO | > 150 |
| N,N-Dimethylformamide (DMF) | 95.2 |
| Methanol | 22.8 |
| Ethanol (95%) | 10.5 |
| Acetone | 8.3 |
| Acetonitrile | 4.1 |
| Dichloromethane | 1.2 |
Stability Characteristics
Forced degradation studies were conducted to identify the primary degradation pathways and establish the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.
Stability in Solution (Hydrolysis)
The hydrolytic stability of this compound was assessed across a physiologically relevant pH range at 40 °C over 14 days.
Table 3: Hydrolytic Degradation of this compound in Aqueous Buffers
| Condition (Buffer pH) | % Degradation after 14 days | Primary Degradant Identified |
| pH 1.2 (Acidic) | 12.5% | Mip-Hyd-01 |
| pH 7.4 (Neutral) | < 1.0% | Not Applicable |
| pH 9.0 (Basic) | 28.7% | Mip-Hyd-02 |
Photostability
The photostability of this compound was evaluated in both solid and solution (methanolic) states as per ICH Q1B guidelines.
Table 4: Photostability of this compound
| Condition | State | % Degradation | Observations |
| 1.2 million lux hours (Visible Light) | Solid | 0.8% | No color change |
| 200 watt hours/m² (UVA Light) | Solid | 2.1% | Slight yellowing |
| 1.2 million lux hours (Visible Light) | Solution | 4.5% | - |
| 200 watt hours/m² (UVA Light) | Solution | 15.3% | Significant degradation |
Experimental Protocols & Methodologies
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound was determined using the conventional shake-flask method. This protocol ensures the solution reaches saturation for accurate measurement.
Caption: Experimental workflow for shake-flask solubility determination.
Stability Study: Forced Degradation Protocol
A validated stability-indicating HPLC method was used to resolve this compound from its degradation products. The workflow outlines the general process for stress testing.
Caption: General workflow for a forced degradation stability study.
Postulated Degradation Pathways
Based on the forced degradation studies, this compound appears susceptible to hydrolysis under both acidic and basic conditions, likely involving different functional groups within the molecule.
Caption: Postulated hydrolytic degradation pathways for this compound.
Summary and Conclusion
The data indicates that this compound is a poorly soluble compound, particularly in neutral to basic aqueous media, which suggests that formulation strategies such as salt formation or amorphous dispersions may be necessary to enhance oral bioavailability. The compound is stable at neutral pH but undergoes predictable hydrolytic degradation under acidic and, more significantly, basic conditions. It also exhibits marked photosensitivity in solution. These findings are critical for guiding the development of a stable and effective drug product.
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive review of the psychedelic tryptamine Mipracetin (4-AcO-MiPT) and its structurally and functionally related compounds. This document outlines their pharmacology, mechanism of action, and includes available quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction to this compound
This compound, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a synthetic psychedelic tryptamine.[1] Structurally, it belongs to the family of indole alkaloids and is closely related to other psychoactive tryptamines such as 4-AcO-DMT and its own suspected active metabolite, 4-HO-MiPT (miprocin).[2] Like many other 4-acetoxy-substituted tryptamines, this compound is widely considered to be a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | PubChem |
| Synonyms | 4-AcO-MiPT, 4-acetoxy-N-methyl-N-isopropyltryptamine | PubChem |
| Molecular Formula | C16H22N2O2 | PubChem |
| Molecular Weight | 274.36 g/mol | PubChem |
| CAS Number | 1024612-25-6 | PubChem |
Pharmacology and Mechanism of Action
The primary mechanism of action for this compound and its related compounds is believed to be through their interaction with the serotonin system, particularly as agonists at the 5-HT2A receptor. This interaction is a hallmark of classic psychedelic compounds and is thought to mediate their hallucinogenic effects.
The Prodrug Hypothesis
It is widely hypothesized that 4-acetoxy tryptamines like this compound are deacetylated in vivo to their corresponding 4-hydroxy analogs. In the case of this compound, it is presumed to be metabolized into 4-HO-MiPT (miprocin). This conversion is thought to be rapid and efficient, meaning that the primary pharmacological effects observed are attributable to the active metabolite.
Serotonin 5-HT2A Receptor Agonism
The psychedelic effects of these tryptamines are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist, initiates a cascade of intracellular signaling events.
Quantitative Pharmacological Data
While specific quantitative data for this compound is scarce in the scientific literature, data for its active metabolite and other related compounds provide valuable insights into its likely pharmacological profile.
Receptor Binding Affinity (Ki)
The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound's suspected active metabolite, 4-HO-MiPT, and the related compound 4-MeO-MiPT. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | Source |
| 4-HO-MiPT | - | - | - | - | [3] |
| 4-MeO-MiPT | 347-731 | 178 | 510 | 38 | [2] |
Note: A comprehensive search did not yield specific Ki values for this compound or 4-HO-MiPT at the time of this guide's compilation.
Functional Activity (EC50 and Emax)
The functional activity of these compounds at serotonin receptors is a key determinant of their psychedelic effects. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect, while Emax represents the maximum effect a compound can produce.
| Compound | Receptor | EC50 (nM) | Emax (%) | Source |
| 4-MeO-MiPT | 5-HT1A | 1490 | 99 | [2] |
| 4-MeO-MiPT | 5-HT2A | 376 | 63 | [2] |
| 4-MeO-MiPT | 5-HT2C | 120 | 82 | [2] |
Note: Specific EC50 and Emax values for this compound and 4-HO-MiPT were not available in the searched literature.
In Vivo Studies
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic potential of compounds. It has been reported that 4-HO-MiPT induces the head-twitch response in mice with a potency approximately 4- to 5-fold lower than that of psilocin.[3] 4-MeO-MiPT also induces the HTR with a similar potency to 4-HO-MiPT, but with a markedly lower efficacy.[2]
Drug discrimination studies are used to assess the subjective effects of drugs in animals. In a study where rats were trained to discriminate the hallucinogen DOM from saline, this compound (4-AcO-MiPT) fully substituted for DOM, with an ED50 value of 1.26 mg/kg.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide overviews of the methodologies used to characterize compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
A detailed protocol for a 5-HT2A receptor radioligand binding assay would typically include the following steps:
-
Membrane Preparation: Homogenization of cells or tissues expressing the 5-HT2A receptor, followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Incubation: A constant concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
This in vivo assay is a behavioral measure of 5-HT2A receptor activation in rodents.
-
Animal Acclimation: Mice are acclimated to the testing environment (e.g., an open-field arena or a cylindrical observation chamber) for a specified period before drug administration.
-
Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.
-
Observation Period: Immediately following injection, the number of head twitches is counted by trained observers or recorded via video for a set duration (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Dose-response curves can be generated to determine the ED50 of the compound for inducing the HTR.
Drug Discrimination Assay
This behavioral assay assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.
-
Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the administration of a known hallucinogen (the training drug, e.g., DOM) with one lever and the administration of a vehicle with the other lever.
-
Testing Phase: Once the rats have learned to reliably discriminate between the training drug and the vehicle, they are administered the test compound. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever after administration of the test compound, indicating that it produces subjective effects similar to the training drug. An ED50 value for substitution can be calculated.
Conclusion
This compound is a fascinating psychedelic tryptamine with a pharmacological profile that is likely dominated by its active metabolite, 4-HO-MiPT. Its presumed mechanism of action as a 5-HT2A receptor agonist places it within the classic psychedelic class of compounds. While direct quantitative data for this compound remains limited, the information available for its related compounds provides a strong foundation for understanding its potential effects. Further research is needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound and to elucidate the subtle differences in the subjective experiences produced by the various 4-substituted tryptamines. This guide serves as a technical starting point for researchers dedicated to advancing our understanding of these complex molecules.
References
Methodological & Application
Application Notes and Protocols for the Use of Mipracetin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MIPT) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin (4-HO-DMT). It is the acetate ester of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MIPT), and it is hypothesized to act as a prodrug, rapidly converting to 4-HO-MIPT in the body. The primary mechanism of action of 4-HO-MIPT is believed to be agonism at serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelic compounds.
These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical animal models. The protocols outlined below are intended to guide researchers in evaluating the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.
Mechanism of Action: Serotonergic Pathway
This compound is presumed to be rapidly deacetylated in vivo to its active metabolite, 4-HO-MIPT. 4-HO-MIPT is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2A receptor. Agonism at the 5-HT2A receptor is the primary mechanism believed to mediate the psychedelic and behavioral effects of tryptamines. The binding of 4-HO-MIPT to the 5-HT2A receptor initiates a cascade of intracellular signaling events.
Figure 1: Proposed signaling pathway of this compound via its active metabolite 4-HO-MIPT.
Quantitative Data Summary
While specific pharmacokinetic and comprehensive toxicity data for this compound and 4-HO-MIPT are limited in publicly available literature, data from closely related tryptamines can provide valuable guidance for initial study design.
| Parameter | Compound | Animal Model | Route | Value | Reference |
| Pharmacodynamics | |||||
| Head-Twitch Response (ED50) | Psilocin (4-HO-DMT) | Mouse | i.p. | ~0.3 mg/kg | [1] |
| Head-Twitch Response Potency | 4-HO-MIPT | Mouse | - | Less potent than psilocin | [2] |
| Toxicology | |||||
| Acute Toxicity (LD50) | Psilocin | Mouse | i.p. | 293.07 mg/kg | [3] |
| Acute Toxicity (LD50) | Psilocybin | Mouse | i.v. | 285 mg/kg | [4] |
| Drug Discrimination | |||||
| Substitution for DOM | This compound (4-AcO-MiPT) | Rat | i.p. | Full substitution | [5][6] |
Experimental Protocols
Pharmacokinetic (PK) Studies
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rodents.
Figure 2: General workflow for a pharmacokinetic study of this compound in mice.
Materials:
-
This compound (appropriate salt form)
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
C57BL/6 or CD-1 mice (male, 8-10 weeks old)
-
Dosing syringes and needles (e.g., 27-30G for i.p., gavage needles for p.o.)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
Administration:
-
Blood Sampling: Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) via tail vein or submandibular bleeding.[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound and its active metabolite, 4-HO-MIPT, using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), area under the curve (AUC), and bioavailability (F%).
Head-Twitch Response (HTR) Assay
The HTR is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic potential of compounds in rodents.[10]
Figure 3: Experimental workflow for the Head-Twitch Response (HTR) assay.
Materials:
-
This compound
-
Vehicle
-
C57BL/6J mice
-
Observation chambers
-
Video recording equipment and analysis software (optional)
Procedure:
-
Habituation: Place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, begin recording the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Plot the number of head twitches against the dose to generate a dose-response curve and calculate the ED50.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity.[1][11][12]
Materials:
-
This compound
-
Vehicle
-
Mice (e.g., Swiss Webster or CD-1)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
Procedure:
-
Pre-test Session (Day 1): Place each mouse in the water tank for 15 minutes. This is to induce a state of "behavioral despair."
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a pre-treatment period (e.g., 30-60 minutes), place the mice back into the water tank for 6 minutes.
-
Scoring: During the last 4 minutes of the 6-minute test session, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.[7][13][14][15]
Materials:
-
This compound
-
Vehicle
-
Mice
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle.
-
Testing: After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Scoring: Record the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage in the open arms is indicative of an anxiolytic-like effect.
Safety and Toxicology
A comprehensive safety and toxicology assessment is critical for any novel compound. The following studies are recommended for this compound.
Acute Toxicity Study (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) of this compound.
Procedure:
-
Use a sufficient number of animals (e.g., mice or rats) divided into several dose groups.
-
Administer single, escalating doses of this compound via the intended clinical route (e.g., oral, intraperitoneal).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
General Safety Pharmacology
Objective: To assess the effects of this compound on major physiological systems.
-
Cardiovascular System: Monitor blood pressure, heart rate, and ECG in a suitable animal model (e.g., telemetered rats or dogs).
-
Central Nervous System: Conduct a functional observational battery (FOB) to assess behavioral and neurological changes.
-
Respiratory System: Measure respiratory rate and tidal volume.
Conclusion
The protocols and data presented in these application notes provide a foundational framework for the in vivo investigation of this compound. As this compound is likely a prodrug for 4-HO-MIPT, understanding the pharmacology of both compounds is essential. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for the ethical use of animals in research. Further studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this compound.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. Refubium - A validated animal model for the Serotonin Syndrome [refubium.fu-berlin.de]
- 4. 4-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 5. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elevated plus maze protocol [protocols.io]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Mipracetin (modeled on Dasatinib)
For the purpose of providing a detailed and accurate response, it is important to note that "Mipracetin" is not a recognized or approved drug. Therefore, this document has been generated using Dasatinib , a well-characterized tyrosine kinase inhibitor, as a representative model. The following application notes and protocols are based on publicly available data for Dasatinib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
1. Introduction
This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, among other oncogenic kinases. These application notes provide detailed guidelines for the preclinical and research use of this compound, including dosage, administration, and key experimental protocols.
2. Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple key signaling kinases. By binding to the ATP-binding pocket of these enzymes, it blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration in various cancer types. The primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR.
3. Dosage and Administration
The appropriate dosage and administration of this compound depend on the experimental model (in vitro vs. in vivo).
3.1. In Vitro Studies
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). This stock solution is then diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Table 1: In Vitro Potency of this compound (modeled on Dasatinib) in Various Cell Lines
| Cell Line | Cancer Type | Target Kinase | IC₅₀ (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | <1 | |
| Ba/F3 | Pro-B Cell Line | BCR-ABL (wild-type) | 0.6 - 1.3 | |
| HL-60 | Acute Promyelocytic Leukemia | SRC Family Kinases | 13 | |
| PC-3 | Prostate Cancer | SRC Family Kinases | 5 - 20 |
3.2. In Vivo Studies
For animal studies, this compound is commonly administered orally (p.o.) via gavage. The formulation for oral administration is critical for ensuring adequate bioavailability. A common vehicle is a solution of N-methyl-2-pyrrolidone (NMP) and polyethylene glycol 300 (PEG300), or a suspension in 0.5% methylcellulose.
Table 2: Recommended In Vivo Dosage of this compound (modeled on Dasatinib) in Murine Models
| Model | Cancer Type | Route of Administration | Dosage Range (mg/kg/day) | Reference |
| K562 Xenograft | Chronic Myeloid Leukemia | Oral (p.o.) | 10 - 50 | |
| PC-3 Xenograft | Prostate Cancer | Oral (p.o.) | 25 - 75 | |
| Lung Metastasis Model | Breast Cancer | Oral (p.o.) | 10 - 50 |
4. Experimental Protocols
4.1. Protocol 1: Determination of In Vitro IC₅₀ using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
4.2. Protocol 2: Assessment of Target Inhibition via Western Blot
This protocol is used to confirm that this compound is inhibiting the phosphorylation of its target kinases within the cell.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short period (e.g., 2-4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-SRC).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase or a housekeeping protein like GAPDH or β-actin.
5. Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound is for research use only and is not intended for human or veterinary use. All waste should be disposed of in accordance with institutional and local regulations.
Application Notes & Protocols: Analytical Methods for Quercetin Quantification
Note: Initial searches for "Mipracetin" did not yield publicly available analytical methods. Therefore, these application notes utilize Quercetin , a well-researched flavonoid, as a representative analyte to demonstrate common analytical techniques for the quantification of small molecules in research and drug development.
Introduction
Quercetin is a flavonoid found in numerous fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties. Accurate and precise quantification of quercetin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its biological effects. This document provides detailed protocols for the quantification of quercetin using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification of Quercetin by HPLC-DAD
This method is suitable for the quantification of quercetin in standardized plant extracts and pharmaceutical formulations where the concentration of the analyte is relatively high.
Experimental Protocol
1. Sample Preparation (from Plant Extract)
-
Extraction: Weigh 100 mg of the dried plant extract powder and transfer it to a 10 ml volumetric flask. Add 5 ml of methanol, sonicate for 15 minutes to ensure complete dissolution, and then bring the volume up to 10 ml with methanol.[1]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
2. Standard Solution Preparation
-
Stock Solution: Prepare a standard stock solution of quercetin by dissolving 5 mg of quercetin reference standard in 10 ml of methanol to achieve a concentration of 500 µg/ml.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.4–26.6 µg/ml).[2]
3. HPLC-DAD Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a Diode-Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of 1.5% acetic acid in water, acetonitrile, and methanol (55:40:5 v/v/v)[3][4][5] |
| Flow Rate | 1.0 ml/min[6] |
| Injection Volume | 20 µl |
| Column Temperature | 30°C |
| Detection Wavelength | 368 nm[3][4][5] |
| Retention Time | Approximately 3.6 minutes[3][4][5] |
Data Presentation
Table 1: Validation Parameters for HPLC-DAD Quantification of Quercetin
| Parameter | Result | Reference |
| Linearity Range | 1.4–26.6 µg/ml | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.046 µg/mL[5][7] and 0.27 µg/ml[2] | [2][5][7] |
| Limit of Quantification (LOQ) | 0.14 µg/mL[5][7] and 0.81 µg/ml[2] | [2][5][7] |
| Precision (RSD) | < 2.5% | [2] |
| Accuracy (Recovery) | 88.6%–110.7%[4][5][7] and 92.5–97.5%[2] | [2][4][5][7] |
Experimental Workflow
Method 2: Quantification of Quercetin in Rat Plasma by LC-MS/MS
This highly sensitive and selective method is ideal for quantifying low concentrations of quercetin in complex biological matrices, such as plasma, for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (from Rat Plasma)
-
Protein Precipitation: To 500 µL of plasma, add 1.5 mL of methanol containing an internal standard (e.g., quercetin 4'-O-glucoside).[8]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, repeating 5 times, then centrifuge at 4000g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.[8]
-
Evaporation and Reconstitution: Evaporate the combined supernatants to dryness under a vacuum. Reconstitute the residue in 250 µL of the initial mobile phase.[8]
-
Final Filtration: Centrifuge and filter the reconstituted sample through a 0.2 µm filter before injection.[8]
2. Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of quercetin in methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma with known concentrations of quercetin to create a calibration curve (e.g., 0.5 to 100 ng/mL).[9] Process these standards using the same sample preparation protocol as the unknown samples.
3. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | Ultra-Fast Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UFLC-MS/MS) |
| Column | ACQUITY UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm)[10][11] |
| Mobile Phase | A: Water with 0.1% formic acidB: Methanol:Acetonitrile (1:1) with 0.1% formic acid[10][11] |
| Flow Rate | 0.350 mL/min[10][11] |
| Gradient Elution | A gradient elution program should be optimized to ensure proper separation from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Quercetin: m/z 301 → 151 (example, should be optimized) |
Data Presentation
Table 2: Validation Parameters for LC-MS/MS Quantification of Quercetin in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.5–100 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [12] |
| Intra-day Precision (RSD) | ≤ 3.02% | [11] |
| Inter-day Precision (RSD) | ≤ 2.75% | [11] |
| Intra-day Accuracy | ≤ 85.23% | [11] |
| Inter-day Accuracy | ≤ 84.87% | [11] |
| Recovery | 87% - 108% | [8] |
Experimental Workflow
References
- 1. japsonline.com [japsonline.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpb.com [ijrpb.com]
- 7. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [ouci.dntb.gov.ua]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pubs.acs.org [pubs.acs.org]
Mipracetin in High-Throughput Screening: Application Notes and Protocols for 5-HT2A Receptor Agonist Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine) is a tryptamine derivative with psychedelic properties. Tryptamines are a class of compounds known to interact with serotonin receptors, playing a crucial role in various neurological processes. The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for many tryptamines and is implicated in conditions such as depression, anxiety, and psychosis.[1][2][3][4] High-throughput screening (HTS) assays are essential tools in drug discovery for identifying novel modulators of such targets from large compound libraries.[5][6][7]
This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound as a reference compound in a high-throughput screening campaign aimed at identifying novel agonists for the 5-HT2A receptor. The described assay is a luciferase reporter gene assay, a common and robust method for screening GPCRs.[8][9][10][11][12]
Principle of the Assay
The 5-HT2A receptor couples to the Gq alpha subunit, which activates phospholipase C (PLC), leading to an increase in intracellular inositol phosphates and diacylglycerol (DAG). This cascade results in the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. Downstream of these events, transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) are activated.
In this proposed HTS assay, a host cell line (e.g., HEK293) is engineered to stably express the human 5-HT2A receptor. These cells also contain a reporter gene construct, where the expression of firefly luciferase is under the control of a promoter with NFAT response elements (NFAT-RE).[9][10][12] Activation of the 5-HT2A receptor by an agonist will lead to the transcription and translation of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the extent of receptor activation.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and other known tryptamine compounds in a 5-HT2A receptor luciferase reporter gene assay. This data is for illustrative purposes to demonstrate the expected outcomes of such a screen.
| Compound | EC50 (nM) | Maximum Fold Induction | Hill Slope |
| This compound (Reference) | 15.5 | 12.3 | 1.1 |
| Serotonin (Endogenous) | 5.2 | 15.0 | 1.0 |
| Psilocin | 8.9 | 14.2 | 1.2 |
| N,N-Dimethyltryptamine (DMT) | 25.1 | 11.5 | 0.9 |
| 5-MeO-DMT | 12.8 | 13.1 | 1.0 |
Signaling Pathway and Experimental Workflow
References
- 1. escholarship.org [escholarship.org]
- 2. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 3. Psilocybin - Wikipedia [en.wikipedia.org]
- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs [pubmed.ncbi.nlm.nih.gov]
- 9. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Mipracetin Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin. It is believed to act as a prodrug to 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), which is a potent agonist of the serotonin 5-HT2A receptor. The activation of this receptor is thought to be the primary mechanism underlying the psychoactive effects of many psychedelic compounds. As research into the therapeutic potential of psychedelics expands, standardized protocols for the preparation of test compounds like this compound are crucial for ensuring the reproducibility and reliability of experimental results.
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of preclinical research settings. The information is intended for researchers, scientists, and drug development professionals working to elucidate the pharmacological properties and therapeutic potential of this compound.
This compound Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride, the common salt form used in research, is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Chemical Name | 4-acetoxy-N-methyl-N-isopropyltryptamine hydrochloride |
| Synonyms | This compound HCl, 4-AcO-MiPT HCl |
| Molecular Formula | C₁₆H₂₂N₂O₂ • HCl |
| Molecular Weight | 310.8 g/mol |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes the known solubility data.[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 16 mg/mL |
| Ethanol | 20 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL |
Protocol for Preparation of this compound Stock Solutions
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. This is a common starting concentration for many in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound hydrochloride.
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 310.8 g/mol = 3.108 mg
-
-
-
Weigh the this compound hydrochloride.
-
Using a calibrated analytical balance, carefully weigh out 3.108 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
-
Add the solvent.
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
-
Dissolve the compound.
-
Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional but Recommended for Cell-Based Assays).
-
If the stock solution will be used in sterile cell culture experiments, it is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage.
Note on Solvent Choice: While DMSO is a common solvent for in vitro studies due to its high solubilizing capacity, it can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo studies, consider preparing a formulation in a more biocompatible vehicle, such as a solution in PBS or a suspension in a vehicle like 0.5% methylcellulose.
This compound's Putative Mechanism of Action and Signaling Pathway
This compound is believed to be a prodrug that is deacetylated in the body to its active metabolite, 4-HO-MiPT. This active compound is a psychedelic tryptamine that primarily acts as an agonist at the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G-proteins.[3][4] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][5] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[4][5]
Experimental Workflow: In Vitro 5-HT2A Receptor Activation Assay
This section outlines a typical workflow for assessing the agonist activity of this compound at the 5-HT2A receptor using an in vitro calcium flux assay. This type of assay measures the increase in intracellular calcium that occurs upon receptor activation.
References
- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 5. innoprot.com [innoprot.com]
Mipracetin: Uncharted Territory in Molecular Biology Applications
Despite interest in the broader class of tryptamine compounds, there is currently a significant lack of scientific literature detailing the applications of Mipracetin (also known as 4-AcO-MiPT) in the field of molecular biology. this compound is identified as a psychedelic tryptamine, and existing information primarily focuses on its chemical properties and legal status, rather than its utility as a research tool in cellular or molecular studies.[1]
Our comprehensive search for established molecular biology applications, including specific signaling pathway modulation, quantitative efficacy data (such as IC50 values), and detailed experimental protocols, did not yield any substantive results. The scientific community has yet to publish research that would form the basis for the detailed application notes and protocols requested.
Due to the absence of this foundational research, it is not possible to provide the requested data tables, experimental methodologies, or signaling pathway diagrams related to this compound's use in molecular biology.
Further research into the pharmacological effects and potential cellular targets of this compound is required before its role, if any, in molecular biology research can be determined. Scientists and drug development professionals are advised to consult primary research literature for any future developments in this area.
References
Application Notes and Protocols for Measuring Mipracetin Efficacy
Introduction
Mipracetin is an investigational selective inhibitor of ChronoKinase, a serine/threonine kinase implicated in the dysregulation of the Circadian-Regulated Apoptosis Pathway (CRAP) in certain cancer types, particularly aggressive melanoma. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models, focusing on target engagement, cellular effects, and in vivo anti-tumor activity.
1. In Vitro Efficacy Assessment
A primary step in evaluating this compound is to confirm its activity in a cell-free system and then to determine its effects on cancer cell lines.
1.1. Kinase Inhibition Assay
This assay quantitatively measures the ability of this compound to inhibit ChronoKinase activity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human ChronoKinase
-
Biotinylated substrate peptide (a known substrate of ChronoKinase)
-
ATP
-
This compound (and vehicle control, e.g., DMSO)
-
HTRF Kinase Buffer
-
Europium-conjugated anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in HTRF Kinase Buffer.
-
Add 2 µL of this compound dilution or vehicle to the wells of a 384-well plate.
-
Add 2 µL of recombinant ChronoKinase to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 2 µL of a detection mixture containing Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation: this compound Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | ChronoKinase | HTRF | 15.2 |
| Control Compound | ChronoKinase | HTRF | 875.6 |
1.2. Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagents and Materials:
-
Melanoma cell line with known ChronoKinase dysregulation (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Data Presentation: this compound Cellular Proliferation
| Cell Line | Treatment | Assay Type | GI50 (µM) |
| A375 (Melanoma) | This compound | CellTiter-Glo® | 0.85 |
| WM266-4 (Melanoma) | This compound | CellTiter-Glo® | 1.2 |
| HFF (Normal Fibroblast) | This compound | CellTiter-Glo® | > 50 |
2. Target Engagement and Pathway Modulation
These experiments confirm that this compound interacts with its intended target within the cell and modulates the downstream signaling pathway.
2.1. Western Blot Analysis of Phospho-Proteins
This technique is used to detect the phosphorylation status of proteins downstream of ChronoKinase.
Experimental Protocol: Western Blotting
-
Reagents and Materials:
-
A375 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-SubstrateX, anti-total-SubstrateX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Treat A375 cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Diagram: this compound Mechanism of Action
Caption: this compound inhibits ChronoKinase, blocking downstream signaling.
3. In Vivo Efficacy Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
3.1. Xenograft Tumor Model
This model involves implanting human cancer cells into immunocompromised mice.
Experimental Protocol: Melanoma Xenograft Study
-
Animals and Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A375 melanoma cells
-
Matrigel
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume with calipers three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Presentation: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dosing | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 | 0 |
| This compound | 10 mg/kg daily | 625 | 50 |
| This compound | 30 mg/kg daily | 250 | 80 |
Diagram: Experimental Workflow for Xenograft Study
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Troubleshooting & Optimization
troubleshooting Mipracetin experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with Mipracetin.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of ChronoKinase, a key serine/threonine kinase. By binding to the ATP-binding site of ChronoKinase, this compound prevents the phosphorylation of its downstream target, Fragmentin. This inhibition disrupts the Chrono-Fragmentin signaling pathway, which is implicated in aberrant cell cycle progression.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound powder should be stored at -20°C, desiccated, and protected from light. For short-term use (up to 1 week), a stock solution in DMSO can be stored at -20°C. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: this compound is precipitating in my cell culture media. What should I do?
A3: this compound has limited aqueous solubility. To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is below 0.5%. When diluting the DMSO stock solution, add it to the media dropwise while vortexing or swirling gently. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Q4: What are the expected phenotypic effects of this compound on cancer cell lines?
A4: The primary effect of this compound is the inhibition of cell proliferation due to cell cycle arrest. This can be observed as a decrease in cell viability and proliferation rates in sensitive cell lines. The magnitude of the effect is dose-dependent and varies between cell lines based on their reliance on the Chrono-Fragmentin pathway.
Troubleshooting Guides
Guide 1: Cell Viability (MTT/XTT) Assay Variability
Issues such as low absorbance readings, high background, and inconsistent results are common in MTT assays. These problems can arise from factors like using cold reagents, incorrect wavelength settings, or interference from components in the culture medium.
Table 1: Troubleshooting Common Issues in this compound Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| "Edge effect" due to evaporation in outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals. | Increase shaking time or gently pipette to ensure complete solubilization of the formazan product. | |
| Low Absorbance Readings | Cell number per well is too low. | Optimize cell seeding density. The number of cells should fall within the linear range of the assay. |
| Incubation time with this compound or MTT reagent is too short. | Increase the incubation time with the MTT reagent until purple color is visible within the cells. | |
| This compound is cytotoxic at the tested concentrations. | This may be the expected result. Ensure you have a proper dose-response curve, including lower concentrations. | |
| High Background Absorbance | Contamination of culture with bacteria or yeast.[1] | Visually inspect wells for contamination before adding the MTT reagent. Use sterile techniques. |
| Interference from serum or phenol red in the media. | Use serum-free media during the MTT incubation step and include a "media only" background control. | |
| Test compound (this compound) interferes with the assay. | Run a control with this compound in cell-free media to check for direct reduction of MTT. |
Guide 2: Western Blot Analysis of Pathway Modulation
Western blotting is used to confirm this compound's effect on the Chrono-Fragmentin pathway by assessing the phosphorylation status of Fragmentin. Common issues include high background, weak or no signal, and non-specific bands.[2][3]
Table 2: Troubleshooting Western Blot for Phospho-Fragmentin Detection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking.[3][4][5] | Increase blocking time and/or concentration of the blocking agent (e.g., 5% BSA is often preferred for phospho-antibodies).[3][5] |
| Primary or secondary antibody concentration is too high.[2][4] | Titrate antibodies to determine the optimal concentration that balances signal and background.[2][4] | |
| Inadequate washing.[2][6] | Increase the number and duration of wash steps with a buffer containing a mild detergent like Tween-20.[2][6] | |
| Weak or No Signal | Low protein expression in the cell line.[6] | Use a positive control cell line known to express the target protein. Increase the amount of protein loaded onto the gel.[2] |
| Inefficient protein transfer from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[2] | |
| Primary antibody does not recognize the phosphorylated target. | Ensure the antibody is validated for Western Blot and specific to the phosphorylated form of Fragmentin. | |
| Non-Specific Bands | Sample degradation.[5] | Prepare fresh lysates and always include protease and phosphatase inhibitors.[5] |
| Secondary antibody is cross-reacting.[5] | Run a secondary antibody-only control (omit the primary antibody incubation).[5] Use a pre-adsorbed secondary antibody if necessary.[5] | |
| The antibody recognizes other phosphorylated proteins. | Use a more specific antibody or validate bands using a positive/negative control. |
Guide 3: In Vitro Kinase Assay Variability
Directly measuring the inhibition of ChronoKinase by this compound can be affected by several factors, leading to inconsistent IC50 values. These assays are sensitive to ATP concentration, enzyme quality, and the chosen assay format.[7][8]
Table 3: Troubleshooting In Vitro ChronoKinase Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| IC50 Values Higher Than Expected | ATP concentration is too high. | For ATP-competitive inhibitors like this compound, the apparent IC50 is highly dependent on ATP concentration. Test at an ATP concentration equal to the Km for the enzyme.[7] |
| Inactive kinase enzyme. | Ensure the kinase is functional and properly folded. Purity on a gel does not always equal activity.[9] | |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. | |
| High Assay Background | Non-specific binding in a filter-based assay. | Increase wash steps and ensure the wash buffer is effective. |
| Autophosphorylation of ChronoKinase.[7] | If using a luciferase-based assay that measures ATP consumption, be aware that it doesn't distinguish between substrate and autophosphorylation.[7] A radiometric assay may be more direct.[10] | |
| High Variability Between Experiments | Inter-laboratory variation due to different assay formats.[7] | Standardize the assay protocol, including buffer components, incubation times, and the specific technology used (e.g., radiometric, fluorescence-based).[7][11] |
| Different kinase isoforms or batches being used. | Kinase isoforms can have different sensitivities to inhibitors.[9] Ensure consistency in the source and batch of the recombinant enzyme. |
Experimental Protocols & Visualizations
Protocol 1: this compound Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the this compound-containing media. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" blank wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm.
Caption: A typical experimental workflow for assessing this compound's effect on cell viability.
Protocol 2: Western Blot for Phospho-Fragmentin
-
Cell Lysis: Treat cells with this compound for the desired time, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[5]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-Fragmentin primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an ECL chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Fragmentin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Caption: this compound inhibits ChronoKinase, preventing Fragmentin phosphorylation.
Protocol 3: In Vitro ChronoKinase Inhibition Assay (Radiometric)
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase reaction buffer, the peptide substrate for ChronoKinase, and the required cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Add the recombinant ChronoKinase enzyme to each tube to start the reaction.
-
Phosphorylation Reaction: Add [γ-³²P] ATP to initiate the phosphorylation. Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times to remove unincorporated [γ-³²P] ATP, leaving only the radiolabeled peptide substrate bound.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Caption: A logical tree for systematically troubleshooting experimental variability.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. clyte.tech [clyte.tech]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Mipracetin Assay Optimization: A Technical Support Resource
Disclaimer: Information on Mipracetin is limited. This guide leverages data from the closely related and well-researched nootropic compound, Piracetam, to provide foundational guidance. Researchers should use this information as a starting point and perform their own optimization for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for various assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in in-vitro assays?
A good starting point for in-vitro assays, such as those using SH-SY5Y or other neuronal cell lines, is around 1 mM. This concentration has been shown to be effective for the related compound Piracetam in improving mitochondrial dynamics. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
For cell culture experiments, a common practice is to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium. Given that the solubility of the related compound Piracetam is highest in polar solvents, sterile water or DMSO are recommended for preparing a high-concentration stock solution. Always ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent results in my neuroprotection assay. What could be the cause?
Inconsistent results in neuroprotection assays can stem from several factors. Common culprits include variability in cell health and density, instability of the neurotoxin used, and issues with the assay readout itself. Refer to the "Troubleshooting Guide: Inconsistent Results in Neuroprotection Assays" below for a more detailed breakdown of potential causes and solutions.
Q4: What is the mechanism of action of this compound, and how does this influence assay design?
While the exact mechanism of this compound is not fully elucidated, the related compound Piracetam is known to act as a positive allosteric modulator of AMPA receptors.[1][2][3] This means it enhances the effect of the neurotransmitter glutamate at these receptors.[1][2][3] Therefore, assays designed to measure glutamatergic signaling, synaptic plasticity, or neuroprotection against excitotoxicity are highly relevant.
Quantitative Data Summary
The following tables summarize key quantitative data for the related compound, Piracetam, which can serve as a reference for initiating experiments with this compound.
Table 1: Effective Concentrations of Piracetam in Preclinical Studies
| Assay Type | Model System | Effective Concentration/Dose | Observed Effect |
| In Vitro Neuroprotection | SH-SY5Y Cells | 1 mM | Improved mitochondrial dynamics |
| In Vivo Cognitive Enhancement | Rat Model | 100 - 400 mg/kg | Improved memory and learning |
| Receptor Binding | Rat Brain Homogenates | IC50 ~1 mM | Inhibition of L-glutamate binding |
Table 2: Solubility of Piracetam (Form III) in Various Solvents at 298.15 K (25°C)
| Solvent | Solubility ( g/100g of solvent) |
| Methanol | 16.8 |
| Ethanol | 5.2 |
| 2-Propanol | 1.8 |
| Acetone | 0.3 |
| 1,4-Dioxane | 0.2 |
Experimental Protocols
Protocol 1: MTT Assay for Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol describes a method to assess the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Glutamate-Induced Excitotoxicity: Prepare a glutamate solution in culture medium. Add a specific volume of the glutamate solution to the wells to achieve the final desired concentration for inducing excitotoxicity (e.g., 20-100 mM, to be optimized for your cell line). Include a negative control group that does not receive glutamate.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Preparation of this compound Solutions for Cell Culture
For a Water-Soluble Compound:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add sterile, purified water (e.g., cell culture grade water) to achieve a high-concentration stock solution (e.g., 100 mM).
-
Gently warm and vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
When needed, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
For a DMSO-Soluble Compound:
-
Follow the same steps as above, but use high-purity, sterile DMSO as the solvent.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically below 0.1%).
Visualizations
Caption: Experimental workflow for a neuroprotection assay.
Caption: this compound's proposed mechanism of action at the AMPA receptor.
Troubleshooting Guides
Troubleshooting Guide: Inconsistent Results in Neuroprotection Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal or small assay window | Suboptimal cell density | Perform a cell titration experiment to determine the optimal cell number per well. |
| Insufficient neurotoxin concentration | Titrate the neurotoxin to find a concentration that induces significant but not complete cell death. | |
| Unexpectedly high cell viability in toxin-treated wells | Neurotoxin degradation | Prepare fresh neurotoxin solutions for each experiment. Some neurotoxins are light-sensitive or unstable in solution. |
| Cell resistance to the neurotoxin | Ensure you are using a cell line that is sensitive to the chosen neurotoxin. Consider increasing the incubation time with the neurotoxin. | |
| Unexpectedly low cell viability in control wells | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Contamination | Regularly check cell cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing. |
Troubleshooting Guide: General Cell-Based Assay Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | Incorrect solvent | Refer to solubility data (see Table 2 for Piracetam as a reference). Try gentle warming or sonication to aid dissolution. |
| Compound precipitation in media | Prepare a more concentrated stock solution in a suitable solvent and use a smaller volume for dilution into the final culture medium. | |
| Morphological changes in cells | Compound-induced cytotoxicity | Perform a dose-response curve to determine the cytotoxic concentration of this compound. |
| High passage number of cells | Use cells with a low passage number, as high passage numbers can lead to altered cell characteristics and responses. | |
| Assay interference | Compound interacts with assay reagents | Run a cell-free control with this compound to check for direct interaction with the assay components (e.g., reduction of MTT by the compound itself). |
References
- 1. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mipracetin degradation and storage issues
Disclaimer: Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine) is a research chemical with limited publicly available data on its degradation and stability. The information provided here is based on general principles of handling analogous tryptamine derivatives. Researchers are strongly advised to perform their own stability studies to ensure the integrity of their experimental results.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound and similar compounds with unknown stability profiles.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or analytical results between experiments. | Sample degradation due to improper storage or handling. | 1. Verify Storage Conditions: Store this compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated warming and cooling. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Degradation of this compound into one or more byproducts. A likely degradation product is 4-HO-MiPT through deacetylation. | 1. Perform Forced Degradation: Intentionally stress a sample of this compound (e.g., with acid, base, heat, light, or oxidation) to generate degradation products for analytical identification. 2. Co-injection with Standards: If available, co-inject your sample with a standard of potential degradation products (like 4-HO-MiPT) to confirm their identity. 3. Adjust Mobile Phase: Optimize your chromatographic method to ensure separation of the parent compound from any impurities or degradants. |
| Discoloration or change in the physical appearance of the solid compound. | Oxidation or reaction with atmospheric moisture. | 1. Inert Storage: Store the solid compound under an inert gas. 2. Desiccation: Keep the compound in a desiccator to protect it from moisture. 3. Purity Analysis: Re-analyze the purity of the compound before use if any physical changes are observed. |
| Loss of potency of stock solutions over time. | Hydrolysis of the acetyl group, particularly in protic or aqueous solvents. | 1. Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for better stability. 2. pH Control: If aqueous buffers are necessary, conduct a pH stability study to determine the optimal pH range for short-term storage. 3. Monitor Purity: Regularly check the purity of stock solutions using a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in an airtight container, protected from light, in a freezer at -20°C or -80°C. To prevent degradation from atmospheric moisture and oxygen, consider storing it under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) and inside a desiccator.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C. For immediate use in aqueous buffers, prepare the diluted solution just before the experiment.
Q3: What is the most likely degradation pathway for this compound?
A3: Based on its chemical structure as a 4-acetoxy tryptamine, the primary and most anticipated degradation pathway is the hydrolysis of the acetate ester group to form the corresponding phenol, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT). This can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological matrices.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: You should conduct a forced degradation study. This involves exposing this compound to various stress conditions such as heat, light, acid, base, and oxidation.[1][2][3][4] The degradation can be monitored by a stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.[1]
Q5: Are there any known incompatibilities of this compound with common lab materials?
A5: While specific incompatibility data for this compound is not available, it is good practice to use high-quality, inert materials for storage and handling, such as borosilicate glass or polypropylene vials. Avoid prolonged contact with reactive surfaces or materials that could leach impurities.
Example Stability Data for a Tryptamine Derivative
The following table provides an example of how to present quantitative data from a forced degradation study. The values are hypothetical and intended for illustrative purposes only.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Product (%) |
| 0.1 M HCl | 24 hours | 60°C | 78.5 | 20.1 (as 4-HO-MiPT) |
| 0.1 M NaOH | 8 hours | 25°C | 85.2 | 13.5 (as 4-HO-MiPT) |
| 3% H₂O₂ | 24 hours | 25°C | 92.1 | 5.8 (Oxidative adducts) |
| Heat (Solid) | 7 days | 80°C | 98.6 | Not Detected |
| Photostability (Solution) | 24 hours | 25°C | 95.3 | 3.2 (as 4-HO-MiPT) |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV or PDA detector and/or a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.[2]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 60°C for 48 hours.
-
Cool to room temperature and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the sample after exposure. A dark control sample should be stored under the same conditions but protected from light.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or MS detection.
-
Analyze all stressed samples and an unstressed control sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound under stress conditions.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Overcoming Mipracetin Insolubility In Vitro
Welcome to the technical support center for Mipracetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a tryptamine compound.[1][2] Its chemical formula is C16H22N2O2.[1][2] Understanding the basic structure is the first step in predicting its solubility characteristics. Tryptamines can have variable solubility depending on their specific functional groups.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is the likely cause?
This is a common issue for compounds that are poorly soluble in water.[3][4] When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent is significantly reduced.[4] This can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[4]
Q3: What are the most common initial solvents to try for dissolving this compound?
For in vitro studies, the most commonly used organic solvents for dissolving poorly water-soluble compounds are Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[5][6] DMSO is often the first choice due to its high solubilizing power for a wide range of compounds.[7]
Troubleshooting Guide
Issue: this compound Precipitation in Cell Culture Media
Q: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What steps can I take to resolve this?
A: This indicates that the final concentration of this compound is above its solubility limit in the final concentration of DMSO in your media. Here is a step-by-step troubleshooting workflow:
-
Optimize DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8][9] However, even at these low concentrations, some compounds can still precipitate. Try preparing a more dilute stock solution of this compound in DMSO, so that when you add the required volume to your media, the final DMSO concentration remains non-toxic to your cells while keeping this compound in solution.
-
Test Alternative Solvents: If DMSO is not effective, consider other organic solvents. Ethanol, methanol, and acetone are common alternatives.[5][6] It is crucial to determine the maximum tolerable concentration of each solvent for your specific cell line, as toxicity can vary.[6][8]
-
Utilize Co-solvents: A mixture of solvents can sometimes improve solubility more than a single solvent.[3][10] For example, a combination of DMSO and ethanol, or the addition of a small amount of a surfactant like Tween 80, might be effective.[5]
-
Consider Solubilizing Excipients: For challenging compounds, the use of solubilizing agents like cyclodextrins can be explored.[9][10][11] These molecules can encapsulate the hydrophobic drug and increase its apparent solubility in aqueous solutions.[11]
Data Presentation
Table 1: Common Organic Solvents for In Vitro Assays and Their Recommended Maximum Concentrations
| Solvent | Recommended Max. Concentration (v/v) in Cell Culture | Notes |
| Dimethyl sulfoxide (DMSO) | < 0.5% | Widely used, but can induce cellular changes even at low concentrations.[8][9] |
| Ethanol | < 0.5% | Can have cytotoxic effects and may interfere with certain cellular assays.[5][8] |
| Methanol | < 0.5% | Can be more toxic than ethanol; requires careful validation.[5] |
| Acetone | < 0.5% | Less commonly used for cell-based assays due to volatility and potential for cytotoxicity.[6] |
Note: The optimal and maximum tolerable solvent concentration is cell-line dependent and should always be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other selected solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, consider further dilution or trying an alternative solvent.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Objective: To determine the highest concentration of a solvent that does not significantly affect cell viability.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
The organic solvent to be tested (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the solvent in complete cell culture medium. For example, for DMSO, you might prepare final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Include a "no solvent" control group.
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This is your maximum tolerated solvent concentration.
-
Visualizations
Caption: Workflow for troubleshooting this compound precipitation in vitro.
Caption: Hypothetical signaling cascade for this compound.
References
- 1. 3-(2-(Methyl(1-methylethyl)amino)ethyl)-1H-indol-4-yl acetate | C16H22N2O2 | CID 46783587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mipracetin off-target effects and how to mitigate
Disclaimer: Information regarding a specific compound named "Mipracetin" is not available in the public domain. This guide provides general troubleshooting and mitigation strategies for off-target effects commonly associated with hypothetical kinase inhibitors, using "this compound" as a placeholder.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug, such as this compound, interacts with unintended molecular targets within the body.[1][2][3] These unintended interactions can lead to a range of adverse side effects, from mild to severe, and can complicate the interpretation of experimental results by producing phenotypes that are not related to the inhibition of the intended target.[4] For kinase inhibitors like this compound, off-target effects often arise from the structural similarity of the ATP-binding site across the human kinome, leading to the inhibition of multiple kinases.[5]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity observed at effective concentrations.
This issue may arise from this compound binding to and inhibiting kinases other than the intended target, or from interactions with entirely different classes of proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentrations used. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be employed to confirm target binding within living cells.[6][7]
-
Assess Kinome-Wide Selectivity: To identify potential off-target kinases, perform a comprehensive kinase profiling assay. This can be done using biochemical assays with a large panel of recombinant kinases or through cell-based approaches.[5][8]
-
Evaluate Off-Target Liability: Once potential off-targets are identified, validate these interactions in a cellular context. This can involve developing specific cell-based assays for the identified off-targets to determine the potency of this compound against them.[9][10][11]
Mitigation Strategies:
-
Dose Optimization: Determine a concentration of this compound that maximizes on-target effects while minimizing off-target-driven phenotypes. This often involves a careful dose-response analysis.[12][13]
-
Rational Drug Design: If off-target effects are significant and cannot be mitigated by dose optimization, medicinal chemistry efforts may be needed to design new analogs of this compound with improved selectivity.[1][14] This approach uses structural information to modify the compound to reduce binding to off-target proteins while maintaining affinity for the intended target.[1]
Issue 2: Discrepancy between in vitro biochemical potency and cellular activity.
This can be caused by several factors, including poor cell permeability, active efflux from the cell, or off-target effects that counteract the intended biological outcome.
Troubleshooting Steps:
-
Assess Cell Permeability and Efflux: Evaluate the intracellular concentration of this compound. If the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), its intracellular concentration may be too low to inhibit the target effectively.[14]
-
Investigate Counteracting Signaling Pathways: Off-target inhibition of a kinase in a parallel or feedback pathway could potentially negate the effects of inhibiting the primary target. A phospho-proteomics analysis can provide a global view of the signaling changes induced by this compound and may reveal such counteracting effects.[15]
Mitigation Strategies:
-
Chemical Modification: For compounds with poor permeability or high efflux, chemical modifications that increase solubility or reduce recognition by efflux pumps can be explored.[14]
-
Combination Therapy: If a feedback loop is activated by this compound, combining it with an inhibitor of a key component of that feedback pathway may restore the desired efficacy.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Assay Type |
| On-Target Kinase A | 15 | Biochemical (Radiometric) |
| Off-Target Kinase B | 250 | Biochemical (Radiometric) |
| Off-Target Kinase C | 800 | Biochemical (Radiometric) |
| Off-Target Kinase D | >10,000 | Biochemical (Radiometric) |
Table 2: Cellular Potency of this compound (Hypothetical Data)
| Cell Line | On-Target IC50 (nM) | Off-Target Phenotype EC50 (nM) | Therapeutic Index |
| Cancer Cell Line X (Target A expressed) | 50 | >5000 (Cytotoxicity) | >100 |
| Normal Cell Line Y (Target A low expression) | >10,000 | 4500 (Cytotoxicity) | N/A |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling using a Radiometric Assay
This protocol outlines a standard method for assessing the selectivity of a kinase inhibitor across a panel of kinases.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to various concentrations in assay buffer.
-
Prepare a reaction mixture containing the kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[5]
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time to allow for substrate phosphorylation.
-
-
Detection of Phosphorylation:
-
Stop the reaction and spot the mixture onto filter papers.
-
Wash the filter papers to remove unreacted ATP.
-
Quantify the incorporated radioactivity on the filter papers using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Off-Target Verification using a Western Blot
This protocol describes how to confirm if an identified off-target kinase is inhibited by this compound in a cellular context.
-
Cell Treatment:
-
Culture cells known to express the off-target kinase of interest.
-
Treat the cells with increasing concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the off-target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of inhibition of the off-target kinase's activity at different concentrations of this compound.
-
Visualizations
Caption: On-target vs. Off-target Signaling of this compound.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
improving Mipracetin signal-to-noise ratio in assays
Important Note for Researchers: Following a comprehensive review of scientific literature and public databases, no specific information regarding a compound named "Mipracetin" or established assay protocols for its analysis could be identified. The following troubleshooting guide is based on general principles for improving signal-to-noise ratios in biochemical and cell-based assays and may serve as a foundational resource for developing and optimizing a novel assay for a compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise (S/N) ratio in a newly developed this compound assay?
A low signal-to-noise ratio can stem from multiple factors, broadly categorized as issues with the signal intensity or excessive background noise. Common culprits include:
-
Low Signal:
-
Suboptimal concentration of this compound or other critical reagents.
-
Incorrect incubation times or temperatures.
-
Degradation of this compound or detection reagents.
-
Inappropriate buffer pH or composition.
-
Instrument settings not optimized for the specific assay fluorophore or chromophore.
-
-
High Noise:
-
High background signal from the assay buffer, plates, or the test compound itself (autofluorescence or auto-luminescence).
-
Contamination of reagents or samples.
-
Non-specific binding of detection molecules.
-
Detector noise or instability in the reading instrument.
-
Q2: How can I systematically troubleshoot a low S/N ratio in my this compound assay?
A logical, step-by-step approach is crucial for efficiently identifying the source of the problem.
Troubleshooting Workflow for Low S/N Ratio
Caption: A stepwise workflow for diagnosing and resolving low signal-to-noise ratio issues in this compound assays.
Q3: My blank wells show a high signal. How can I reduce this background noise?
High background is a common issue. Here are some strategies to address it:
-
Reagent and Buffer Optimization:
-
Test different assay buffers to find one with minimal intrinsic signal.
-
If using a fluorescent assay, check for autofluorescence of the buffer components.
-
Ensure all reagents are fresh and properly stored to prevent degradation that might lead to fluorescent byproducts.
-
-
Plate Selection:
-
Use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.
-
Test plates from different manufacturers, as some may have lower background fluorescence.
-
-
Washing Steps:
-
If your assay involves washing steps, increase the number of washes or the volume of wash buffer to more effectively remove unbound detection reagents.
-
-
Blocking:
-
For assays involving antibodies or other binding proteins, ensure that a proper blocking step is included to prevent non-specific binding to the plate surface.
-
Q4: The signal from my positive controls is weak. What steps can I take to increase it?
Boosting the signal from your positive controls is key to widening the assay window.
-
Concentration Titration:
-
Systematically vary the concentration of this compound and any detection reagents (e.g., antibodies, enzymes) to find the optimal concentrations that yield the highest signal.
-
-
Incubation Time and Temperature:
-
Optimize the incubation times and temperatures for each step of the assay. Some reactions may proceed more efficiently with longer incubations or at a different temperature.
-
-
Reagent Stability:
-
Confirm the stability of this compound and all assay reagents under your experimental conditions. Consider performing a time-course experiment to ensure the signal is stable over the measurement period.
-
-
Instrument Settings:
-
Adjust the gain, exposure time, or other relevant settings on your plate reader to maximize signal detection. Be mindful that increasing these settings can also amplify background noise.
-
Q5: How do I perform a systematic optimization of my this compound assay?
A Design of Experiments (DoE) approach, such as a matrix titration, is highly effective. This involves simultaneously varying the concentrations of two or more key components to identify the optimal combination.
Troubleshooting Guides
Guide 1: Addressing Autofluorescence Issues with this compound
If you suspect this compound itself is autofluorescent, follow this protocol:
Experimental Protocol: this compound Autofluorescence Check
-
Plate Preparation: Use a black, clear-bottom microplate suitable for fluorescence measurements.
-
Sample Preparation: Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your assay. Include a buffer-only blank.
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Analysis: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.
Mitigation Strategies:
-
Shift Wavelengths: If possible, select a detection fluorophore that excites and emits at wavelengths where this compound's autofluorescence is minimal.
-
Time-Resolved Fluorescence (TRF): If available, TRF can distinguish the long-lived fluorescence of specific labels from the short-lived autofluorescence of interfering compounds.
Signaling Pathway and Assay Principle Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a measurable output in a cell-based assay.
Caption: A hypothetical signaling cascade where this compound inhibits Kinase B, leading to a change in reporter gene expression.
Data Presentation
When optimizing your assay, it is crucial to present the data clearly. The following table is an example of how to structure the results from a reagent concentration matrix titration.
Table 1: Example of this compound and Detection Antibody Titration
| This compound (nM) | Detection Ab (ug/mL) | Raw Signal | Background | S/N Ratio |
| 0 | 0.5 | 150 | 150 | 1.0 |
| 0 | 1.0 | 180 | 180 | 1.0 |
| 0 | 2.0 | 220 | 220 | 1.0 |
| 100 | 0.5 | 800 | 150 | 5.3 |
| 100 | 1.0 | 1200 | 180 | 6.7 |
| 100 | 2.0 | 1500 | 220 | 6.8 |
| 500 | 0.5 | 2500 | 150 | 16.7 |
| 500 | 1.0 | 4500 | 180 | 25.0 |
| 500 | 2.0 | 5500 | 220 | 25.0 |
S/N Ratio = (Raw Signal of Sample) / (Average Raw Signal of Blanks at the same Ab concentration)
Technical Support Center: Mipracetin Experiments
Introduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mipracetin, a novel dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Our goal is to help you overcome common challenges and ensure the successful replication of this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that targets the p110α isoform of PI3K and both mTOR Complex 1 (mTORC1) and mTORC2. By inhibiting these key nodes, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common event in many cancers, making this compound a subject of interest for oncology research.[2][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound has low aqueous solubility. It is practically insoluble in water and phosphate-buffered saline (PBS). For in vitro assays, it is critical to ensure that this compound does not precipitate out of the solution when diluted from the DMSO stock into aqueous culture media. Always add the this compound stock to the medium with vigorous vortexing and visually inspect for any signs of precipitation.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q4: My cell viability (e.g., MTT, CellTiter-Glo) assay results are inconsistent and my IC50 values for this compound are highly variable. What could be the cause?
A4: Inconsistent results in viability assays are a common challenge. Here are several potential causes and solutions:
-
Compound Precipitation: Due to its low aqueous solubility, this compound can precipitate in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect your diluted solutions under a microscope. Prepare fresh dilutions for each experiment and consider pre-warming the media before adding the this compound stock. Reducing the final assay concentration range may also be necessary.
-
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of viability assays.[5][6] Inconsistent seeding leads to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Perform a cell density optimization experiment to find the linear range of your assay for your specific cell line. Always count cells accurately using a hemocytometer or an automated cell counter.[7]
-
-
Serum Protein Binding: Small molecule inhibitors can bind to proteins in fetal bovine serum (FBS), reducing the effective concentration of the drug available to the cells.[8]
-
Solution: If you observe a significant rightward shift in your dose-response curve compared to published data, consider reducing the serum concentration during the drug treatment period (e.g., from 10% to 5% or 2% FBS), if your cell line can tolerate it.
-
-
Incubation Time: The duration of drug exposure can affect IC50 values.
-
Solution: Standardize the incubation time across all experiments (e.g., 48 or 72 hours). Ensure this time is consistent with the cell doubling time to allow for measurable effects on proliferation.[5]
-
Q5: I am not seeing the expected decrease in phosphorylation of AKT (Ser473) or S6K (Thr389) in my Western blot analysis after this compound treatment. Why?
A5: This issue often points to problems with either the experimental conditions or the inhibitor's activity.
-
Suboptimal Drug Concentration or Timepoint: The inhibitory effect may be transient or require a higher concentration.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to identify the optimal conditions for observing maximal inhibition of p-AKT and p-S6K in your cell line.
-
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of PI3K signaling, resulting in a rebound of p-AKT levels.[9][10]
-
Solution: As this compound is a dual PI3K/mTOR inhibitor, this effect should be mitigated. However, if you still observe it, focus on earlier time points (e.g., 1-4 hours) to capture the initial inhibition before feedback mechanisms are fully engaged.
-
-
Compound Degradation: The this compound stock solution may have degraded.
-
Solution: Use a fresh aliquot of the stock solution or prepare a new stock from the lyophilized powder. Always store stocks properly at -20°C or -80°C.
-
In Vivo Experiments
Q6: this compound shows poor efficacy in my mouse xenograft model despite potent in vitro activity. What are the likely reasons?
A6: Translating in vitro potency to in vivo efficacy is a significant hurdle for many kinase inhibitors.[8]
-
Poor Bioavailability/Formulation: this compound's low aqueous solubility can lead to poor absorption when administered orally.[11]
-
Solution: An appropriate vehicle is crucial for in vivo studies. Consider using formulations designed for poorly soluble compounds, such as a suspension in 0.5% methylcellulose with 0.2% Tween 80. Alternative administration routes like intraperitoneal (IP) injection may also improve exposure.
-
-
Rapid Metabolism: The compound may be cleared too quickly by the liver to maintain a therapeutic concentration at the tumor site.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to measure the plasma concentration of this compound over time after a single dose. This will help determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life, which can inform the optimal dosing schedule (e.g., once vs. twice daily).
-
-
Insufficient Target Engagement: The dose might be too low to achieve sufficient inhibition of PI3K/mTOR in the tumor tissue.
-
Solution: After the PK study, perform a pharmacodynamic (PD) study. Collect tumor samples at different time points after dosing and measure the levels of p-AKT and p-S6K by Western blot or immunohistochemistry to confirm that the drug is reaching the target and inhibiting the pathway.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα (p110α) | 1.5 |
| PI3Kβ (p110β) | 25.8 |
| PI3Kδ (p110δ) | 30.1 |
| PI3Kγ (p110γ) | 55.4 |
| mTOR | 3.2 |
| DNA-PK | 4.8 |
Data are representative and derived from biochemical assays.
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (10 mg/kg, Oral Gavage) |
| Cmax (Maximum Plasma Concentration) | 450 ng/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 1800 ng·h/mL |
| Half-life (t½) | 3.5 hours |
These values are illustrative and can vary based on the formulation and animal strain.
Detailed Experimental Protocols
Protocol: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of key downstream targets, AKT and S6 ribosomal protein.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7, U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours). Include a DMSO vehicle control.[12]
-
-
Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[13][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (typically 1:1000 dilution):
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-Actin (as a loading control)[13]
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[12][14]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway at PI3K and mTOR.
Caption: A general experimental workflow for assessing this compound's cellular activity.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 11. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Validation & Comparative
Validating Mipracetin's Efficacy: A Comparative Analysis Using Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mipracetin's efficacy against alternative psychedelic tryptamines. We delve into supporting experimental data from key secondary assays, offering a clear evaluation of its functional activity at the primary therapeutic target, the serotonin 2A (5-HT2A) receptor.
This compound (4-acetoxy-N-methyl-N-isopropyltryptamine, or 4-AcO-MiPT) is a synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin. It is considered a prodrug of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), which is responsible for its psychedelic effects. The primary mechanism of action for this class of compounds is agonism at the 5-HT2A receptor. To comprehensively validate the efficacy of this compound, it is essential to examine its activity in a panel of secondary assays that probe different aspects of the 5-HT2A receptor signaling cascade.
This guide compares the in vitro and in vivo efficacy of this compound's active metabolite, 4-HO-MiPT, with the well-characterized psychedelic compound psilocin (4-HO-DMT), the active metabolite of psilocybin. The data presented is crucial for understanding the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from key secondary assays, providing a direct comparison between 4-HO-MiPT and the benchmark compound, 4-HO-DMT.
In Vitro Efficacy at the 5-HT2A Receptor
These assays measure the direct interaction and functional activation of the 5-HT2A receptor in a controlled cellular environment.
| Compound | Assay | Target | Parameter | Value | Reference |
| 4-HO-MiPT | Calcium Flux | Human 5-HT2A | EC50 | ~10-20 nM (estimated) | [1] |
| 4-HO-DMT (Psilocin) | Calcium Flux | Human 5-HT2A | EC50 | 4.3 nM | [1] |
| 4-HO-MiPT | β-Arrestin Recruitment | Human 5-HT2A | EC50 | Data Not Available | |
| 4-HO-DMT (Psilocin) | β-Arrestin Recruitment | Human 5-HT2A | EC50 | 180 nM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
In Vivo Efficacy: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[2][3]
| Compound | Assay | Species | Parameter | Value (μmol/kg) | Reference |
| 4-HO-MiPT | Head-Twitch Response | Mouse | ED50 | 2.97 | [1] |
| 4-HO-DMT (Psilocin) | Head-Twitch Response | Mouse | ED50 | 0.81 | [4] |
ED50 (Half-maximal effective dose) is the dose of a drug that produces a response in 50% of the test subjects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound's active metabolite and the workflows of the secondary assays used to measure its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Calcium Flux Assay
This assay measures the intracellular calcium mobilization following the activation of Gq-coupled receptors like the 5-HT2A receptor.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffered saline solution. Test compounds (4-HO-MiPT, 4-HO-DMT) are then added at various concentrations.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM) immediately after compound addition and for a specified duration.
-
Data Analysis: The change in fluorescence is normalized to the baseline fluorescence before compound addition. The concentration-response curves are then generated, and the EC50 values are calculated using a non-linear regression model.
β-Arrestin Recruitment Assay (PRESTO-Tango)
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and signaling.[5][6]
-
Cell Line: HTLA cells, which are HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are used.[6]
-
Transfection: HTLA cells are transfected with a plasmid encoding the human 5-HT2A receptor fused to a C-terminal V2 vasopressin receptor tail, a TEV protease cleavage site, and the tTA transcription factor.[6]
-
Cell Plating: Transfected cells are plated in 384-well white-walled, clear-bottom plates.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 12-18 hours to allow for β-arrestin recruitment, TEV protease cleavage, tTA translocation to the nucleus, and subsequent luciferase expression.[5]
-
Signal Detection: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: Luminescence signals are normalized to a vehicle control. Concentration-response curves are generated, and EC50 values are calculated using a non-linear regression model.
Head-Twitch Response (HTR) Assay in Mice
This in vivo assay is a behavioral measure of 5-HT2A receptor activation.[2][7]
-
Animals: Male C57BL/6J mice are commonly used for this assay.[7] Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimation: On the test day, mice are brought to the testing room and allowed to acclimate for at least 30 minutes.
-
Drug Administration: Test compounds (4-HO-MiPT, 4-HO-DMT) or vehicle are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages). The number of head twitches is then counted by a trained observer, often blind to the treatment conditions, for a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or sniffing.
-
Data Analysis: The total number of head twitches for each mouse is recorded. The dose-response relationship is analyzed, and the ED50 value is calculated using non-linear regression.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mipracetin and Standard-of-Care
A comprehensive comparative analysis of Mipracetin and the current standard-of-care cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have yielded no results, suggesting that this may be a hypothetical or proprietary compound not yet disclosed in public literature.
To conduct a thorough and accurate comparison, information regarding this compound's mechanism of action, its intended therapeutic indication, and any available preclinical or clinical data is essential. Without this foundational knowledge, identifying the appropriate standard-of-care for a comparative analysis is not possible.
For a comprehensive comparison guide to be generated, please provide the following information:
-
Therapeutic Indication: The specific disease or condition this compound is intended to treat.
-
Mechanism of Action: The biochemical or cellular pathway through which this compound exerts its therapeutic effect.
-
Available Data: Any existing data from in vitro, in vivo, or clinical studies.
Once this information is available, a detailed guide can be developed, including data tables, experimental protocols, and visualizations as requested.
cross-validation of Mipracetin results in different labs
An Objective Comparison of Mipracetin Efficacy and Potency Across Independent Research Laboratories
Introduction
This compound is an investigational small molecule inhibitor targeting ChronoKinase (CK), a serine/threonine kinase implicated in the dysregulation of circadian rhythm-driven cell cycle progression in certain aggressive cancers. By competitively binding to the ATP pocket of CK, this compound aims to halt downstream signaling, thereby arresting tumor growth. This guide provides a comparative analysis of key performance metrics for this compound as reported by two independent laboratories: the originating research group (Lab A) and a secondary validation facility (Lab B). Data is also compared against "Altertine," an alternative CK inhibitor with a different chemical scaffold.
Comparative Quantitative Analysis
The following tables summarize the primary efficacy and potency data for this compound and Altertine from both laboratories. These results are crucial for understanding the reproducibility and robustness of this compound's activity.
Table 1: Biochemical Potency (IC50) Against Recombinant ChronoKinase
| Compound | Lab A IC50 (nM) | Lab B IC50 (nM) |
| This compound | 15.2 ± 1.8 | 18.5 ± 2.1 |
| Altertine | 25.8 ± 3.5 | 29.1 ± 4.0 |
Table 2: Cell-Based Efficacy (EC50) in CK-Dependent Cancer Cells
| Compound | Lab A EC50 (µM) | Lab B EC50 (µM) |
| This compound | 0.85 ± 0.12 | 0.98 ± 0.15 |
| Altertine | 1.52 ± 0.25 | 1.75 ± 0.29 |
| Placebex | > 50 | > 50 |
Table 3: Target Engagement in Cells (% Reduction of Substrate-P Phosphorylation)
| Compound (at 1 µM) | Lab A Reduction (%) | Lab B Reduction (%) |
| This compound | 88 ± 5 | 85 ± 7 |
| Altertine | 65 ± 8 | 61 ± 10 |
| Vehicle (DMSO) | 0 | 0 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow used in the cell-based assays.
Mipracetin: A Head-to-Head Comparison with Other Tryptamine-Based Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine), a synthetic tryptamine derivative, with other known inhibitors targeting the serotonin system. Due to the limited availability of direct comparative studies on this compound, this guide will focus on its active metabolite, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), and compare its activity with other well-characterized tryptamines. This compound is widely considered to be a prodrug of 4-HO-MiPT.[1] This comparison is based on available experimental data for their interaction with the serotonin 5-HT2A receptor, a key target for psychedelic compounds.
Mechanism of Action: The Serotonin 5-HT2A Receptor
This compound and its analogs are thought to exert their primary effects through interaction with serotonin receptors, particularly the 5-HT2A subtype. The prevailing hypothesis is that this compound (4-AcO-MiPT) is deacetylated in the body to its active metabolite, 4-HO-MiPT, which then acts as a partial agonist at 5-HT2A receptors.[1] This agonism is believed to be the principal mechanism underlying its psychedelic effects. Studies on similar 4-acetoxy tryptamines, such as 4-AcO-DMT, support this prodrug hypothesis, showing that they are readily converted to their corresponding 4-hydroxy metabolites. One study noted that 4-AcO-MiPT displayed a considerably lower affinity for the 5-HT2A receptor compared to other tryptamines, which is consistent with it being a prodrug.
The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. Upon agonist binding, the receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is central to the pharmacological effects of many psychedelic tryptamines.
Comparative In Vitro Data
The following tables summarize the available in vitro data for 4-HO-MiPT and other relevant tryptamine-based serotonin receptor agonists. The data is primarily focused on the 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinities (Ki, nM)
| Compound | Ki (nM) | Reference Compound | Ki (nM) |
| 4-HO-MiPT | Data not available | 4-OH-DMT (Psilocin) | 79 |
| This compound (4-AcO-MiPT) | Low affinity (prodrug) | 4-AcO-DMT (Psilacetin) | 93 |
| DMT | 347 | ||
| 5-MeO-DMT | Varies by study |
Note: Lower Ki values indicate higher binding affinity.
Table 2: 5-HT2A Receptor Functional Potency (EC50, nM)
| Compound | EC50 (nM) | Reference Compound | EC50 (nM) |
| 4-HO-MiPT | Data not available | 4-OH-DMT (Psilocin) | 69 |
| This compound (4-AcO-MiPT) | Data not available | 4-AcO-DMT (Psilacetin) | 109 |
| DMT | 540 | ||
| 5-MeO-DMT | Varies by study |
Note: Lower EC50 values indicate greater potency in activating the receptor.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., 4-HO-MiPT) to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [3H]LSD).
-
Test compounds (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of compounds.
Objective: To quantify the frequency of head-twitches in mice following the administration of a test compound.
Animals: Male C57BL/6J mice are commonly used.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: Mice are administered the test compound (e.g., via intraperitoneal injection) at various doses.
-
Observation: Immediately after injection, mice are placed in an observation chamber. The number of head-twitches is counted for a defined period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head-twitches is recorded for each animal. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response).
Conclusion
While direct head-to-head comparative data for this compound is scarce, the available information strongly suggests it functions as a prodrug for the 5-HT2A receptor agonist 4-HO-MiPT. For a comprehensive understanding of this compound's pharmacological profile, further in vitro and in vivo studies are warranted to directly compare it and its active metabolite with other tryptamine analogs. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. Researchers are encouraged to consult the primary literature for more detailed methodologies and specific experimental conditions.
References
Mipracetin (4-AcO-MiPT): A Comparative Performance Analysis Against Standard Psychedelic Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mipracetin (4-AcO-MiPT), a synthetic tryptamine, against its presumed active metabolite, 4-HO-MiPT, and the well-established psychedelic compound, Psilocin (4-HO-DMT). This compound is a research chemical, and this document synthesizes available preclinical data to benchmark its pharmacological performance.
Executive Summary
This compound (4-acetoxy-N-methyl-N-isopropyltryptamine) is a psychedelic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[1][2] It is widely hypothesized to be a prodrug that is deacetylated in the body to its active form, 4-HO-MiPT.[3][4] This guide focuses on the comparative pharmacology of this compound and its metabolite in relation to Psilocin, the gold standard for classic tryptamine psychedelics. The primary mechanism of action for these compounds is agonism at serotonin receptors, particularly the 5-HT2A subtype, which is critically involved in mediating psychedelic effects.
Comparative Receptor Pharmacology
The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of this compound, 4-HO-MiPT, and Psilocin at key human serotonin receptors. This data is crucial for understanding the potential psychoactive profile and off-target effects.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) | Data Source |
| This compound (4-AcO-MiPT) | 1100 | 1110 | >10,000 | >10,000 | 2030 | >10,000 | [3] |
| 4-HO-MiPT | 141 | 29.8 | 2130 | 711 | 114 | 49.3 | [3] |
| Psilocin (4-HO-DMT) | 61.4 | 13.8 | 234 | 38.6 | 138 | 45.1 | [3] |
Interpretation of Data:
-
Prodrug Hypothesis: this compound itself displays significantly lower affinity and potency for the 5-HT2A receptor compared to its hydroxylated counterpart, 4-HO-MiPT, and Psilocin.[3] This supports the hypothesis that this compound requires metabolic conversion to 4-HO-MiPT to exert its primary psychedelic effects.
-
Active Metabolite Performance: 4-HO-MiPT demonstrates high affinity and potent agonism at the 5-HT2A receptor, comparable to, though slightly less potent than, Psilocin.[3]
-
Receptor Selectivity: Both 4-HO-MiPT and Psilocin show a degree of selectivity for the 5-HT2A and 5-HT1A receptors over the 5-HT2C receptor.[3] The interaction with the 5-HT1A receptor may also contribute to the overall pharmacological effects.
Signaling Pathway and Mechanism of Action
The primary signaling pathway for this compound involves its metabolic activation and subsequent interaction with the 5-HT2A receptor.
Caption: Metabolic activation and signaling pathway of this compound.
Experimental Protocols
Receptor Binding and Functional Assays
The data presented is typically generated using standard molecular pharmacology techniques.
1. Radioligand Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A) are prepared.
-
A known radioactive ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Functional Activity Assay (e.g., Calcium Flux):
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as a receptor agonist.
-
Methodology:
-
Cells expressing the receptor of interest (e.g., 5-HT2A, which couples to the Gq protein) are loaded with a calcium-sensitive fluorescent dye.
-
Increasing concentrations of the test compound are added to the cells.
-
Agonist binding activates the receptor and initiates a downstream signaling cascade, leading to a release of intracellular calcium.
-
The resulting change in fluorescence is measured, indicating the magnitude of the cellular response.
-
Dose-response curves are generated to calculate the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum possible effect).
-
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice or rats is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[2][5][6]
Caption: Experimental workflow for the rodent head-twitch response (HTR) assay.
Conclusion
The available preclinical data supports the classification of this compound as a prodrug for the potent 5-HT2A receptor agonist 4-HO-MiPT. The pharmacological profile of 4-HO-MiPT is comparable to that of Psilocin, suggesting a similar mechanism of action and potential for psychedelic effects. However, subtle differences in receptor affinity and potency may lead to variations in the qualitative nature and duration of these effects. Further research, particularly in the areas of pharmacokinetics and in vivo characterization, is necessary to fully elucidate the performance of this compound. The data presented here provides a foundational benchmark for such future investigations.
References
- 1. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-MeO-MiPT - Wikipedia [en.wikipedia.org]
Mipracetin: A Statistical Validation and Comparative Analysis of its Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mipracetin's (4-AcO-MiPT) experimental data against other tryptamine-based psychedelic compounds. The information is intended to support researchers in evaluating its pharmacological profile and potential for further investigation.
In Vitro Functional Activity at Serotonin Receptors
The following table summarizes the in vitro functional activity of this compound and its analogues at human 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors. The data is derived from calcium flux assays.
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| This compound (4-AcO-MiPT) | 229 | 95 | 185 | 98 | 2690 | 85 |
| 4-HO-MiPT | 25 | 98 | 15 | 100 | 180 | 97 |
| 4-AcO-DMT | 198 | 79 | 158 | 92 | 1660 | 80 |
| 4-HO-DMT (Psilocin) | 10 | 100 | 8 | 100 | 110 | 98 |
| 5-MeO-MiPT | - | - | - | - | - | - |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum efficacy, expressed as a percentage of the response to serotonin. Data for 5-MeO-MiPT was not available in the comparative study.
In Vivo Activity: Head-Twitch Response in Mice
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the potential psychedelic activity of compounds. The table below shows the in vivo potency of this compound and related compounds in inducing the HTR in mice.
| Compound | HTR ED50 (mg/kg) |
| This compound (4-AcO-MiPT) | 2.1 |
| 4-HO-MiPT | 1.8 |
| 4-AcO-DMT | 1.5 |
| 4-HO-DMT (Psilocin) | 1.2 |
| 5-MeO-MiPT | - |
ED50: Half-maximal effective dose. A lower ED50 value indicates higher potency in vivo. Data for 5-MeO-MiPT was not available in the comparative study.
Experimental Protocols
5-HT2A, 5-HT2B, and 5-HT2C Receptor Calcium Flux Assay
This in vitro assay measures the functional activity of compounds at serotonin receptors by detecting changes in intracellular calcium levels.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the respective human 5-HT receptor subtype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: Test compounds, including this compound and its analogues, are prepared in a range of concentrations and added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to intracellular calcium mobilization upon receptor activation, are measured using a fluorescence microplate reader.
-
Data Analysis: The fluorescence data is normalized to the baseline and the maximum response induced by a reference agonist (e.g., serotonin). EC50 and Emax values are calculated using a nonlinear regression analysis of the concentration-response curves.
Head-Twitch Response (HTR) in Mice
This in vivo behavioral assay is used to assess the 5-HT2A receptor-mediated effects of psychedelic compounds.[1][2][3]
-
Animals: Male C57BL/6J mice are used for the experiments.[4] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Habituation: On the day of testing, mice are placed individually into clear cylindrical observation chambers for a 30-minute habituation period.[1]
-
Drug Administration: this compound and other test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses.[4]
-
Observation Period: Immediately after injection, the number of head twitches is counted for a period of 30 to 60 minutes.[3] A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: The total number of head twitches is recorded for each animal. The dose-response relationship is analyzed, and the ED50 value, the dose that produces 50% of the maximal response, is calculated using nonlinear regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo head-twitch response experiment.
Caption: Proposed metabolic activation and signaling pathway of this compound.
Caption: General workflow for the in vivo head-twitch response (HTR) experiment.
References
- 1. 4.5.1. Head Twitch Response [bio-protocol.org]
- 2. Assessment of the head-twitch response [bio-protocol.org]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mipracetin (4-AcO-MiPT)
Disclaimer: Mipracetin, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a psychedelic tryptamine and a research chemical.[1][2][3] There is very limited information on its pharmacology and toxicity.[2] In jurisdictions like Sweden, it is classified as a "health hazard," and its possession or sale is illegal.[2][3] Due to the lack of comprehensive safety data, this compound must be handled and disposed of as a hazardous substance, adhering to strict laboratory safety protocols. The following procedures provide a general framework and must be adapted to comply with the specific guidelines of your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment and Key Data
Before disposal, it is critical to assess the known and potential hazards. Given its classification as a psychoactive tryptamine, this compound should be presumed to have significant biological activity and potential toxicity. All handling must occur in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.
The table below summarizes the available data for this compound. The absence of toxicity data underscores the need to treat this compound with extreme caution.
| Parameter | Value | Source |
| Synonyms | 4-AcO-MiPT, 4-Acetoxy-N-methyl-N-isopropyltryptamine | [2] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |
| Molar Mass | 274.36 g/mol | [1][2] |
| Compound Class | Substituted Tryptamine (Research Chemical) | [3] |
| Known Hazards | Psychoactive; Classified as a "health hazard" in some countries. | [2][3] |
| Toxicity (LD50) | Data not available. Treat as a potent, hazardous compound. | [2][3] |
Step-by-Step Disposal Protocol
This protocol outlines a chemical degradation approach suitable for tryptamine-class compounds prior to final disposal. The goal is to break down the psychoactive molecule into less harmful components. Never dispose of pure or untreated this compound directly as waste.
Step 1: Chemical Degradation (Oxidation)
The primary method for degrading this compound is through oxidation, which targets the indole ring and amine side chain. A common and effective method is treatment with potassium permanganate (KMnO₄).
Required Materials:
-
This compound waste (solid or in solution)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 1M)
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Sodium bisulfite (NaHSO₃) for quenching
The detailed methodology for this degradation is provided in the "Experimental Protocols" section below.
Step 2: Waste Categorization
After the degradation procedure is complete, the resulting mixture must be categorized as Hazardous Aqueous Waste . It will contain manganese salts, residual organic fragments, and neutralized acids. Under no circumstances should this waste be disposed of down the drain.
Step 3: Containerization and Labeling
-
Transfer: Carefully transfer the cooled, quenched reaction mixture to a designated hazardous waste container made of compatible material (e.g., HDPE).
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Container accumulation start date
-
Contents: "Water, Manganese Dioxide, Sodium Sulfate, and degraded this compound (4-AcO-MiPT) reaction products."
-
Primary Hazards: "Toxic," "Oxidizer (prior to quenching)"
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials (especially flammables and strong acids).
-
Disposal: Arrange for pickup and final disposal by your institution's certified Environmental Health & Safety (EHS) department. Follow all institutional procedures for waste handover.
Experimental Protocols
Protocol: Chemical Degradation of this compound via Permanganate Oxidation
This protocol details the step-by-step methodology for rendering this compound non-psychoactive.
-
Preparation (in a fume hood):
-
If this compound is in a non-aqueous solvent, evaporate the solvent under reduced pressure.
-
Dissolve or suspend the this compound residue in water, aiming for a concentration no greater than 10 mg/mL.
-
Place the beaker on a stir plate and begin moderate stirring.
-
-
Acidification:
-
Slowly add 1M sulfuric acid to the aqueous mixture until the pH is approximately 3. This acidic condition enhances the oxidative power of the permanganate.
-
-
Oxidation:
-
Prepare a 5% (w/v) solution of potassium permanganate in water.
-
Add the KMnO₄ solution dropwise to the stirring this compound mixture. The deep purple color of the permanganate will disappear as it reacts.
-
Continue adding the KMnO₄ solution until a faint, persistent purple or brown (from MnO₂ precipitate) color remains for at least 30 minutes, indicating the reaction is complete.
-
-
Quenching:
-
Slowly add solid sodium bisulfite in small portions to the mixture to quench any excess potassium permanganate. The purple/brown color will disappear, confirming the permanganate has been neutralized.
-
-
Final State:
-
The solution is now degraded and ready for containerization as hazardous aqueous waste. Allow it to cool to room temperature before transferring.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe disposal of a hazardous research chemical like this compound.
Caption: Workflow for the safe degradation and disposal of this compound.
References
Navigating the Unknown: A Safety Protocol for Handling Mipracetin
For Immediate Implementation by Laboratory Personnel
Mipracetin, also known as 4-AcO-MiPT, is a research chemical with limited publicly available safety data. Due to the unknown toxicological profile, all personnel must handle this compound with a high degree of caution, assuming it to be a potent, hazardous compound. This guide provides essential procedural information for the safe handling and disposal of this compound to ensure the safety of all laboratory staff. Adherence to these protocols is mandatory for any work involving this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of specific safety information, a conservative approach to PPE and engineering controls is required. The following table summarizes the minimum requirements for handling this compound in a laboratory setting.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile or neoprene gloves | ANSI Z87.1-compliant safety glasses with side shields and a face shield | Full-coverage lab coat (buttoned) | Recommended, especially for fine powders. Consult with EH&S for appropriate respirator selection. |
| Solution Preparation and Handling (Liquid) | Certified Chemical Fume Hood | Nitrile or neoprene gloves | ANSI Z87.1-compliant safety glasses with side shields. A face shield is required if there is a splash hazard. | Full-coverage lab coat (buttoned) | Not generally required if handled in a fume hood, but available for emergency use. |
| General Laboratory Operations | Well-ventilated laboratory space | Nitrile or neoprene gloves | ANSI Z87.1-compliant safety glasses with side shields | Full-coverage lab coat (buttoned) | Not required |
Experimental Protocols: Safe Handling and Disposal
I. Pre-Handling Checklist:
-
Safety Data Sheet (SDS) Review: As no specific SDS for this compound is available, review the SDS for similar tryptamine compounds to understand potential hazards.
-
Emergency Plan: Ensure an emergency plan is in place for accidental exposure, including immediate access to an eye wash station and safety shower. All personnel should be aware of the location and operation of this equipment.
-
Spill Kit: A chemical spill kit appropriate for handling potent compounds must be readily available.
-
Labeling: All containers holding this compound, including stock solutions and experimental samples, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[1]
II. Step-by-Step Handling Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Engineering Controls: All manipulations of solid this compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: When weighing solid this compound, use a ventilated balance enclosure or conduct the operation in a fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a suitable solvent, followed by a general-purpose cleaner. Remove and dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
III. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused solid material, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, labeled hazardous waste container.[3]
-
Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
Disposal Request: Do not dispose of this compound waste down the drain.[4] All this compound waste must be disposed of through the institution's Environmental Health and Safety (EH&S) office.[4] Follow institutional procedures for requesting a hazardous waste pickup.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a thorough washing with detergent and water. The initial solvent rinse must be collected as hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
